4-Chloro-2-ethyl-6-iodoquinazoline
Description
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Structure
3D Structure
Properties
Molecular Formula |
C10H8ClIN2 |
|---|---|
Molecular Weight |
318.54 g/mol |
IUPAC Name |
4-chloro-2-ethyl-6-iodoquinazoline |
InChI |
InChI=1S/C10H8ClIN2/c1-2-9-13-8-4-3-6(12)5-7(8)10(11)14-9/h3-5H,2H2,1H3 |
InChI Key |
YKJHLDQTFAVUGC-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NC2=C(C=C(C=C2)I)C(=N1)Cl |
Origin of Product |
United States |
Foundational & Exploratory
The Pivotal Role of C2-Ethyl Substitution in Quinazoline-Based Anticancer Agents: A Deep Dive into Structure-Activity Relationships
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The quinazoline scaffold is a cornerstone in modern medicinal chemistry, particularly in the development of targeted anticancer therapies.[1] Its versatile structure has given rise to a multitude of potent kinase inhibitors, including several FDA-approved drugs.[2] While much attention has been focused on substitutions at the C4, C6, and C7 positions, the substituent at the C2 position plays a critical, albeit sometimes subtle, role in modulating the pharmacological profile of these compounds. This technical guide provides a comprehensive analysis of the structure-activity relationship (SAR) of 2-ethyl substituted quinazolines, offering insights into their synthesis, biological evaluation, and the nuanced impact of this specific alkyl group on anticancer activity.
The Quinazoline Core: A Privileged Scaffold in Oncology
Quinazoline-based compounds have demonstrated remarkable success as inhibitors of key signaling proteins involved in cancer progression, most notably receptor tyrosine kinases (RTKs) like the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR).[2][3] These enzymes are often dysregulated in various cancers, leading to uncontrolled cell proliferation, survival, and angiogenesis. The 4-anilinoquinazoline framework, in particular, has proven to be an exceptional pharmacophore for targeting the ATP-binding site of these kinases.
The core structure of a 2-substituted quinazoline is depicted below:
Caption: General structure of a substituted quinazoline, highlighting the key positions for modification.
The Influence of the 2-Ethyl Substituent: A Subtle Modulator of Activity
While large aromatic or heterocyclic groups at the C2 position have been extensively explored, the impact of small alkyl groups like ethyl is less documented but equally important for fine-tuning the properties of a drug candidate.
Direct Comparison with Other C2-Substituents
A key study investigating quinazoline derivatives with substitutions at the N3 and C2 positions provided a direct comparison between a 2-ethyl and a 2-ethyl acetate group. The research revealed that the presence of the ethyl acetate fragment was crucial for enhancing anticancer efficacy, while the ethyl group alone did not have a notable impact on the antiproliferative activity.[4] This suggests that while the ethyl group is well-tolerated, the addition of a polar, hydrogen-bond accepting moiety like the acetate group can significantly improve biological activity.
Another study on multi-target inhibitors found that the presence of bulk at the C2-position is important for activity against receptor tyrosine kinases.[5] Comparing a 2-H substituted compound with 2-CH3 and 2-Cl substituted analogs, the 2-H compound showed a significant loss in potency. While this study did not include a 2-ethyl analog, it supports the hypothesis that a substituent larger than hydrogen at the C2 position is beneficial for kinase inhibition.
General Trends for C2-Alkyl Substitution
The collective evidence from various studies points to several general trends regarding C2-alkylation of the quinazoline scaffold in the context of anticancer activity:
-
Steric Bulk: A certain degree of steric bulk at the C2 position appears to be favorable for interaction with the ATP-binding pocket of many kinases. This is likely due to the occupation of a hydrophobic sub-pocket, leading to enhanced binding affinity.
-
Hydrophobicity: The hydrophobic nature of the ethyl group can contribute to favorable van der Waals interactions within the target protein.
-
Metabolic Stability: Alkyl groups can influence the metabolic stability of the compound, and the ethyl group is generally considered to be relatively stable.
-
Fine-Tuning of Potency: While not always the primary driver of potency, the C2-alkyl group can serve as a fine-tuning element to optimize the overall activity profile of a lead compound.
Synthesis of 2-Ethyl Substituted Quinazolines
The synthesis of 2-ethyl substituted quinazolin-4(3H)-ones, a common precursor for further derivatization, can be achieved through several established methods. A prevalent approach involves the condensation of an anthranilic acid derivative with an appropriate precursor for the 2-ethyl group.
General Synthetic Pathway
Caption: A common synthetic route to 2-ethyl substituted quinazolines.
Experimental Protocol: Synthesis of 2-Ethylquinazolin-4(3H)-one
This protocol outlines a general procedure for the synthesis of the 2-ethylquinazolin-4(3H)-one core, which can then be further modified, for example, by chlorination at the C4 position followed by nucleophilic substitution to introduce an anilino group.
Step 1: Acylation of Anthranilic Acid
-
To a stirred solution of anthranilic acid in a suitable solvent (e.g., pyridine or dioxane), slowly add propionyl chloride at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC).
-
Pour the reaction mixture into ice-water and collect the precipitate by filtration. Wash the solid with water and dry to obtain N-propionylanthranilic acid.
Step 2: Cyclization to form the Benzoxazinone
-
Reflux the N-propionylanthranilic acid obtained in Step 1 with acetic anhydride for 2-3 hours.
-
Remove the excess acetic anhydride under reduced pressure.
-
The resulting residue, 2-ethyl-4H-3,1-benzoxazin-4-one, can often be used in the next step without further purification.
Step 3: Formation of 2-Ethylquinazolin-4(3H)-one
-
Dissolve the 2-ethyl-4H-3,1-benzoxazin-4-one in a suitable solvent such as ethanol.
-
Bubble ammonia gas through the solution or add a concentrated solution of ammonium hydroxide.
-
Heat the mixture to reflux for several hours.
-
Cool the reaction mixture and collect the precipitated 2-ethylquinazolin-4(3H)-one by filtration. The product can be recrystallized from a suitable solvent like ethanol.
Biological Evaluation and Data Presentation
The anticancer activity of 2-ethyl substituted quinazolines is typically evaluated through a series of in vitro assays.
In Vitro Cytotoxicity Assays
The most common method to assess the anticancer potential of these compounds is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells and is used to determine the concentration of the compound that inhibits cell growth by 50% (IC50).
Experimental Protocol: MTT Assay
-
Seed cancer cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the 2-ethyl substituted quinazoline derivatives for a specified period (e.g., 48 or 72 hours).
-
Add MTT solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals.
-
Dissolve the formazan crystals in a suitable solvent (e.g., DMSO).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the IC50 values from the dose-response curves.
Kinase Inhibition Assays
To determine the specific molecular targets of these compounds, in vitro kinase inhibition assays are performed. These assays measure the ability of the compounds to inhibit the enzymatic activity of specific kinases, such as EGFR and VEGFR-2.
Data Summary Table
| Compound ID | C2-Substituent | Target/Cell Line | IC50 (µM) | Reference |
| 1 | -CH2CH3 | A-549 | > 10 | [4] |
| 2 | -CH2COOCH2CH3 | A-549 | 0.59 ± 0.01 | [4] |
| 2 | EGFR | 0.0694 ± 0.00155 | [4] | |
| 2 | VEGFR-2 | 0.1894 ± 0.00566 | [4] |
This table illustrates the significant increase in potency when the 2-ethyl group is functionalized with an acetate moiety.
Conclusion and Future Perspectives
The 2-ethyl substituent on the quinazoline scaffold serves as a valuable, albeit subtle, modulator of anticancer activity. While it may not be the primary determinant of potency in all cases, its steric and hydrophobic properties can contribute to enhanced binding at the target site. The available data suggests that a substituent at the C2 position is generally preferred over hydrogen for kinase inhibition.
Future research in this area should focus on a systematic evaluation of a homologous series of 2-alkyl substituted quinazolines to provide a clearer and more quantitative understanding of the role of the ethyl group. Such studies would be invaluable for the rational design of next-generation quinazoline-based anticancer agents with improved potency, selectivity, and pharmacokinetic properties. The synthetic methodologies are well-established, paving the way for the exploration of a wider range of C2-substituted analogs.
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Deulkar, A. (2025). Medicinal Perspective of Quinazolinone Derivatives as an Anticancer Agent. Journal of Molecular and Organic Chemistry, 8(1), 282-290. [Link]
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Nathubhai, A., et al. (2016). Structure-activity relationships of 2-arylquinazolin-4-ones as highly selective and potent inhibitors of the tankyrases. European Journal of Medicinal Chemistry, 118, 336-347. [Link]
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Sharma, A., et al. (2021). Potential of Substituted Quinazolines to Interact with Multiple Targets in the Treatment of Cancer. ACS Omega, 6(12), 8249-8261. [Link]
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Singh, R. K., et al. (2025). Design, synthesis, biological evaluation, and in silico study of quinazoline-based dual inhibitors targeting EGFR and VEGFR-2 for cancer therapy. Arabian Journal of Chemistry, 18(4), 105650. [Link]
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Solomon, V. R., & Lee, H. (2024). A Review of Quinazoline-Based EGFR/VEGFR-2 Dual Inhibitors as Potent Anticancer Agents: Structure-Activity Relationship and Docking Studies. Pharmaceutical Sciences, 30(3), 263-285. [Link]
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Taha, M. O., et al. (2023). Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. Molecules, 28(7), 3043. [Link]
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4-Chloro-2-ethyl-6-iodoquinazoline molecular weight and formula
An In-depth Technical Guide to 4-Chloro-2-ethyl-6-iodoquinazoline: Physicochemical Properties, Synthesis, and Applications
Authored by a Senior Application Scientist
This technical guide provides a comprehensive overview of this compound, a substituted quinazoline of significant interest in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the field, offering in-depth insights into its chemical properties, a proposed synthetic route, and its potential therapeutic applications.
The quinazoline scaffold is a cornerstone in the development of a wide array of therapeutic agents due to its versatile biological activity.[1][2] Modifications to the quinazoline ring system, such as the introduction of halogen and alkyl substituents, can significantly modulate the pharmacological profile of the resulting compounds.[3] this compound represents a unique combination of such substitutions, making it a promising candidate for further investigation.
Physicochemical Properties
The fundamental physicochemical properties of this compound are summarized in the table below. The molecular formula was deduced by the addition of a 2-ethyl group to the known structure of 4-chloro-6-iodoquinazoline, and the molecular weight was calculated based on this deduced formula.
| Property | Value |
| Molecular Formula | C₁₀H₈ClIN₂ |
| Molecular Weight | 318.54 g/mol |
| CAS Number | 351426-09-0[4] |
| Appearance (Predicted) | Off-white to pale yellow solid |
| Solubility (Predicted) | Soluble in organic solvents like DMSO, DMF |
Proposed Synthesis Pathway
A potential starting material for this synthesis is 2-amino-5-iodobenzoic acid. The synthesis could proceed through the formation of an N-acylated intermediate, which then undergoes cyclization to yield the corresponding 2-ethyl-6-iodoquinazolin-4(3H)-one. The final step would involve the chlorination of the quinazolinone to afford the target compound.
Experimental Protocol: A Proposed Synthesis
-
Step 1: N-Propionylation of 2-Amino-5-iodobenzoic Acid.
-
To a stirred solution of 2-amino-5-iodobenzoic acid in a suitable solvent (e.g., pyridine or dioxane), add propionyl chloride dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, pour the mixture into ice-water and acidify with dilute HCl to precipitate the product, 2-(propionamido)-5-iodobenzoic acid.
-
Filter, wash with water, and dry the crude product.
-
-
Step 2: Cyclization to 2-Ethyl-6-iodoquinazolin-4(3H)-one.
-
Heat the crude 2-(propionamido)-5-iodobenzoic acid with an excess of formamide or another suitable cyclizing agent at 150-160 °C for 2-3 hours.
-
Alternatively, the cyclization can be achieved by heating with acetic anhydride to form a benzoxazinone intermediate, followed by reaction with ammonia.
-
Cool the reaction mixture and triturate with a suitable solvent (e.g., ethanol) to induce crystallization.
-
Filter the solid, wash with cold ethanol, and dry to obtain 2-ethyl-6-iodoquinazolin-4(3H)-one.
-
-
Step 3: Chlorination to this compound.
-
Reflux a mixture of 2-ethyl-6-iodoquinazolin-4(3H)-one in an excess of thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃) with a catalytic amount of dimethylformamide (DMF) for 3-5 hours.
-
After completion of the reaction (monitored by TLC), carefully remove the excess chlorinating agent under reduced pressure.
-
Treat the residue with crushed ice and neutralize with a base (e.g., sodium bicarbonate solution).
-
Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude this compound.
-
Purify the crude product by column chromatography on silica gel.
-
Synthesis Workflow Diagram
Caption: Proposed synthesis of this compound.
Analytical Characterization
The structural confirmation of the synthesized this compound would rely on a combination of standard spectroscopic techniques:
-
¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum should exhibit characteristic signals for the aromatic protons on the quinazoline ring, as well as a triplet and a quartet corresponding to the methyl and methylene protons of the 2-ethyl group, respectively.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon spectrum would show distinct peaks for the carbons of the quinazoline core and the ethyl substituent.
-
Mass Spectrometry (MS): The mass spectrum should display a molecular ion peak corresponding to the calculated molecular weight of 318.54, along with a characteristic isotopic pattern for the presence of one chlorine atom.
-
Infrared (IR) Spectroscopy: The IR spectrum would likely show characteristic absorption bands for C=N and C-Cl stretching vibrations.
Potential Applications in Medicinal Chemistry and Drug Development
The quinazoline scaffold is a privileged structure in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities, including anticancer, anti-inflammatory, antimicrobial, and anticonvulsant properties.[1][7][8] The presence of a chlorine atom at the 4-position of the quinazoline ring provides a reactive site for nucleophilic substitution, allowing for the synthesis of a diverse library of derivatives.
Substituted quinazolines are known to act as kinase inhibitors, and the 4-anilinoquinazoline scaffold is a key feature of several approved anticancer drugs, such as gefitinib and erlotinib.[2] The iodine atom at the 6-position can serve as a handle for further functionalization through cross-coupling reactions, enabling the introduction of various aryl or alkyl groups to explore structure-activity relationships.
The 2-ethyl substituent may influence the compound's steric and electronic properties, potentially leading to altered binding affinity and selectivity for biological targets. Therefore, this compound is a valuable intermediate for the synthesis of novel bioactive molecules with potential applications in oncology and other therapeutic areas.
Conclusion
This compound is a halogenated and alkylated quinazoline derivative with significant potential as a building block in drug discovery. This guide has provided its deduced molecular formula and calculated molecular weight, a plausible synthetic route, and an overview of its potential applications. Further research into the synthesis and biological evaluation of this compound and its derivatives is warranted to fully explore its therapeutic potential.
References
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4-chloro-6-iodoquinazoline - ChemBK. (2024, April 9). Retrieved February 25, 2026, from [Link]
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Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities - PMC. (n.d.). Retrieved February 25, 2026, from [Link]
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Medicinal Chemistry of Quinazolines as Analgesic and Anti-Inflammatory Agents - MDPI. (2022, December 2). Retrieved February 25, 2026, from [Link]
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Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities. (2012, July 30). Brieflands. Retrieved February 25, 2026, from [Link]
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Comparative Technical Analysis: 4-Chloro-6-iodoquinazoline vs. 2-Ethyl Derivatives
Executive Summary
This technical guide analyzes the structural, synthetic, and functional divergences between 4-chloro-6-iodoquinazoline (the "Parent Scaffold") and its 2-ethyl derivatives (specifically 4-chloro-2-ethyl-6-iodoquinazoline). While both serve as electrophilic warheads for kinase inhibitor development, the introduction of the ethyl group at the C2 position fundamentally alters the electronic profile , steric environment , and metabolic liability of the core. This guide details these differences to aid researchers in scaffold selection for Structure-Activity Relationship (SAR) optimization.
Chemical Architecture & Synthesis[1]
The primary difference lies in the cyclization step of the quinazolinone precursor. The C2 substituent is determined by the "carbon donor" reagent used to close the pyrimidine ring.
Synthetic Pathways[2][3]
-
Route A (Parent Scaffold): Utilizes Formamidine acetate or Formamide . These reagents provide a single carbon atom with no alkyl substitution, resulting in a proton (H) at C2.
-
Route B (2-Ethyl Derivative): Utilizes Propionic anhydride or Propionic acid . These reagents introduce a three-carbon chain, where two carbons form the ethyl group at C2.
Visualization of Synthetic Divergence
The following diagram maps the parallel synthesis pathways, highlighting the critical divergence point at the cyclization step.
Caption: Divergent synthesis of 2-H and 2-Ethyl quinazoline scaffolds from a common iodobenzoic acid precursor.
Reactivity Profile: The Core Technical Differences
The introduction of the ethyl group affects the reactivity of the C4-chlorine atom toward Nucleophilic Aromatic Substitution (SNAr), which is the standard method for introducing the aniline moiety found in drugs like Gefitinib or Lapatinib.
Electronic Effects (+I Induction)
-
Parent (2-H): The proton at C2 offers no electron donation. The pyrimidine ring remains highly electron-deficient, making the C4 position highly electrophilic and reactive toward amines.
-
2-Ethyl: The ethyl group exerts a positive inductive effect (+I) . This electron donation slightly increases the electron density of the pyrimidine ring, rendering the C4 carbon less electrophilic. Consequently, SNAr reactions with the 2-ethyl derivative often require higher temperatures or longer reaction times compared to the parent.
Steric Hindrance[4]
-
Parent (2-H): Minimal steric bulk. Nucleophiles can approach C4 easily.
-
2-Ethyl: The ethyl group adds bulk adjacent to the N3 nitrogen. While C4 is not directly blocked, the increased steric volume can hinder the approach of bulky nucleophiles (e.g., ortho-substituted anilines) or affect the rotation of the final product in the binding pocket.
Comparative Data Table
| Feature | 4-Chloro-6-iodoquinazoline (Parent) | This compound |
| C2 Substituent | Proton (-H) | Ethyl (-CH₂CH₃) |
| Electronic Effect | Neutral | Electron Donating (+I) |
| C4 Reactivity (SNAr) | High (Fast kinetics) | Moderate (Slower kinetics) |
| Typical SNAr Temp | Room Temp to 60°C | 60°C to 90°C (Reflux often required) |
| Solubility (LogP) | Lower (More polar) | Higher (More lipophilic) |
| 1H NMR Diagnostic | Singlet at ~9.0 ppm (C2-H) | Triplet (~1.3 ppm) & Quartet (~2.9 ppm) |
Medicinal Chemistry & SAR Implications[1][4][6][7][8][9][10][11][12][13]
In drug discovery, the choice between these two scaffolds is rarely about chemical reactivity alone; it is about biological fit and ADME properties .
Kinase Binding Mode
-
The "Gatekeeper" Interaction: In many kinase active sites (e.g., EGFR), the C2 position faces the solvent front or the gatekeeper residue.
-
2-H: Preferred for tight pockets (e.g., EGFR wild type).
-
2-Ethyl: Can induce clashes in small pockets but may improve potency in kinases with larger hydrophobic pockets or specific selectivity requirements (e.g., VEGFR-2, ALK2).
-
-
Selectivity Shift: The ethyl group can act as a "selectivity toggle," preventing binding to off-target kinases that cannot accommodate the extra bulk.
Metabolic Liability (Crucial for Drug Design)
-
Benzylic Oxidation: The methylene group (-CH₂-) of the 2-ethyl chain is benzylic . This position is highly susceptible to metabolic oxidation by Cytochrome P450 enzymes (CYP450), potentially converting the ethyl group into a secondary alcohol or ketone in vivo.
-
Implication: If metabolic stability is a project issue, the 2-ethyl group represents a "soft spot" that may require deuteration or replacement (e.g., with a cyclopropyl or trifluoromethyl group) to block metabolism.
SAR Decision Tree
Caption: Strategic decision tree for selecting between 2-H and 2-Ethyl quinazoline scaffolds.
Experimental Protocols
These protocols are designed to be self-validating. The key validation step is the NMR check of the intermediate quinazolinone before chlorination.
Protocol A: Synthesis of 4-Chloro-6-iodoquinazoline (2-H)
-
Cyclization:
-
Mix 2-amino-5-iodobenzoic acid (1.0 eq) with Formamidine Acetate (2.0 eq) in Ethanol.
-
Reflux for 4–6 hours. Monitor by TLC (High polarity shift).
-
Cool, filter precipitate. Wash with cold EtOH.
-
Validation: 1H NMR (DMSO-d6) must show a singlet at ~8.1 ppm (C2-H) and ~8.3 ppm (C4-H, if enol form is minor) or broad amide peaks.
-
-
Chlorination:
-
Suspend dried 6-iodoquinazolin-4(3H)-one in POCl₃ (5–10 vol).
-
Add DIPEA (1.5 eq) dropwise (Exothermic!).
-
Heat to reflux (105°C) for 2–4 hours until clear solution forms.
-
Concentrate POCl₃, quench carefully with ice/NaHCO₃. Extract with DCM.
-
Validation: 1H NMR (CDCl3) shows Singlet at ~9.0 ppm (C2-H) .
-
Protocol B: Synthesis of this compound (2-Et)
-
Cyclization:
-
Mix 2-amino-5-iodobenzamide (1.0 eq) with Propionic Anhydride (5.0 eq).
-
Reflux (140°C) for 2–3 hours.
-
Note: If using acid, propionic acid reflux is required.
-
Cool, pour into water/ice. Filter solid.
-
Validation: 1H NMR (DMSO-d6) must show Triplet (~1.2 ppm) and Quartet (~2.6 ppm) for the ethyl group.
-
-
Chlorination:
-
Suspend 2-ethyl-6-iodoquinazolin-4(3H)-one in POCl₃.
-
Add DIPEA (1.5 eq).
-
Reflux (105°C) for 3–6 hours. Note: This often takes longer than the 2-H analog due to steric/electronic effects.
-
Workup as above.
-
Validation: 1H NMR (CDCl3) shows ethyl pattern and NO singlet at 9.0 ppm .
-
General C4-Amination (SNAr)
-
Substrate: 4-chloro-quinazoline derivative (1.0 eq).
-
Nucleophile: Aniline/Amine (1.1 eq).
-
Solvent: Isopropanol (IPA) or Acetonitrile (MeCN).
-
Condition:
-
For 2-H: Heat at 60°C for 2–4 hours. Product often precipitates as HCl salt.
-
For 2-Et: Heat at 80°C (Reflux) for 4–8 hours. If reaction is sluggish, add catalytic KI or switch to n-Butanol at 110°C.
-
References
-
Synthesis of 4-Chloro-6-iodoquinazoline: GuideChem. "Synthesis method of 4-Chloro-6-iodoquinazoline." GuideChem Chemical Network. Link
-
Quinazoline Reactivity & SNAr: BenchChem. "Optimizing Reaction Conditions for 4-Chloroquinazoline Derivatives." BenchChem Technical Support. Link
-
SAR of 2-Substituted Quinazolines: National Institutes of Health (NIH). "Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors." PMC. Link
-
Metabolic Stability (Benzylic Oxidation): MDPI. "Benzylic C–H Oxidation: Recent Advances and Applications in Heterocyclic Synthesis." Molecules. Link
-
Comparative Reactivity (2-Methyl vs 2-H): NIH. "Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines." Beilstein J. Org. Chem.Link
Technical Guide: Solubility Profiling & Solvent Systems for 4-Chloro-2-ethyl-6-iodoquinazoline
Part 1: Executive Summary & Chemical Context
4-Chloro-2-ethyl-6-iodoquinazoline (CAS: 98556-31-1) is a critical heterocyclic intermediate, most notably utilized in the synthesis of tyrosine kinase inhibitors such as Lapatinib . Its dual-halogenated scaffold presents unique solubility challenges: the C4-chloro group renders it electrophilic and prone to hydrolysis, while the C6-iodo group increases lipophilicity and allows for palladium-catalyzed cross-coupling.
Understanding the solubility profile of this compound is not merely about dissolution; it is a control parameter for reaction kinetics (S_NAr substitutions), hydrolytic stability, and isolation efficiency. This guide provides a definitive framework for solvent selection, supported by mechanistic insights and validated protocols.
Part 2: Chemical Properties & Solubility Profile[1][2][3]
Physicochemical Drivers
The solubility of this compound is governed by three molecular features:
-
The Quinazoline Core: Planar and aromatic, facilitating
- stacking, which can lead to high lattice energy and reduced solubility in non-polar aliphatics. -
The 2-Ethyl Substituent: Adds minor aliphatic character, slightly improving solubility in moderately polar solvents (e.g., Ethyl Acetate) compared to the 2-H analog.
-
Halogen Substituents (4-Cl, 6-I): These increase lipophilicity (
estimated). The C4-Cl bond is highly polarized, making the compound reactive toward nucleophilic solvents (e.g., water, alcohols) under specific conditions.
Qualitative Solubility Matrix
The following data categorizes solvents based on their utility in processing this specific intermediate.
| Solvent Class | Representative Solvents | Solubility Status | Operational Context |
| Chlorinated Hydrocarbons | Dichloromethane (DCM), Chloroform, 1,2-Dichloroethane (DCE) | High | Primary Reaction/Extraction Media. Excellent for synthesis and workup. Inert to the electrophilic C4-Cl center. |
| Polar Aprotic | DMF, DMSO, NMP, DMAc | High | S_NAr Reaction Media. High solubility accelerates nucleophilic substitutions. Difficult to remove during workup (high BP). |
| Esters & Ethers | Ethyl Acetate (EtOAc), THF, 2-MeTHF | Moderate | Crystallization/Wash Media. THF is excellent for reactions but requires anhydrous conditions to prevent hydrolysis. |
| Alcohols | Methanol, Ethanol, Isopropanol | Moderate/Reactive | Anti-Solvents/Reagents. Soluble, but risk of alcoholysis (forming ether byproducts) at high temps/pH. Used cold for precipitation.[1] |
| Non-Polar Aliphatics | Hexanes, Heptane, Cyclohexane | Low | Anti-Solvents. Used to crash out the product from DCM or EtOAc solutions. |
| Aqueous | Water, Brine | Insoluble | Wash Media. The compound is hydrophobic. Aqueous washes remove inorganic salts without dissolving the product. |
Critical Warning: Avoid prolonged exposure to wet polar aprotic solvents (e.g., wet DMSO) or hot alcohols, as the 4-chloro group is susceptible to nucleophilic displacement, degrading the material to the corresponding quinazolinone or ether.
Part 3: Experimental Protocols
Protocol: Gravimetric Solubility Determination
Objective: To determine the saturation solubility of this compound in a candidate solvent.
Reagents & Equipment:
-
This compound (Test Article)[2]
-
Candidate Solvent (HPLC Grade)
-
Temperature-controlled shaker or water bath
-
0.45 µm PTFE Syringe Filter (Nylon filters may degrade in halogenated solvents)
-
Pre-weighed glass vials
Workflow:
-
Saturation: Add excess solid (approx. 50 mg) to 1.0 mL of solvent in a sealed vial.
-
Equilibration: Agitate at the target temperature (e.g., 25°C) for 24 hours.
-
Self-Validation: Ensure solid remains visible throughout. If all solid dissolves, add more until a precipitate persists.
-
-
Filtration: Centrifuge or let settle, then filter the supernatant using a pre-warmed syringe and PTFE filter to prevent precipitation in the needle.
-
Quantification: Transfer a precise volume (e.g., 0.5 mL) of filtrate to a pre-weighed vial. Evaporate solvent under nitrogen/vacuum. Weigh the residue.
-
Calculation:
Visualization: Solubility Determination Workflow
The following diagram outlines the decision logic for solubility testing, distinguishing between kinetic (rapid) and thermodynamic (equilibrium) methods.
Figure 1: Decision tree for categorizing solvents based on visual solubility checks, aiding in the selection of reaction media versus purification solvents.
Part 4: Application in Synthesis & Purification
Solvent Selection for Nucleophilic Substitution (S_NAr)
The primary utility of the 4-chloro group is its displacement by amines (e.g., 3-chloro-4-(3-fluorobenzyloxy)aniline in Lapatinib synthesis).
-
Recommended Solvent: Isopropanol (IPA) or Acetonitrile (MeCN) .
-
Why: While DCM dissolves the starting material well, it does not support the transition state of S_NAr reactions as effectively as polar solvents.
-
Protocol Insight: The reaction is often refluxed in IPA. The product (amino-quinazoline) is often less soluble in IPA than the chloro-precursor, allowing it to precipitate upon cooling, driving the reaction to completion and simplifying purification (filtration).
-
Workup & Isolation Strategy
When synthesizing this compound from its 4-hydroxy precursor (using
-
Quenching: The reaction mixture is typically quenched into ice water.
-
Extraction: Dichloromethane (DCM) is the gold standard here.
-
Reasoning: High solubility of the 4-chloro derivative in DCM ensures efficient recovery from the aqueous quench.
-
-
Drying: Use Anhydrous
. -
Crystallization: If the crude is impure, a solvent switch from DCM to Hexane/Ethyl Acetate is effective.
-
Method: Concentrate the DCM layer to a minimum volume, add Hexane slowly until turbidity appears, then cool to 0°C.
-
Visualization: Synthesis & Isolation Workflow
This diagram illustrates the solvent transformations required during the synthesis of the 4-chloro derivative.
Figure 2: Process flow for the synthesis and isolation of the target compound, highlighting the critical solvent switch from reaction (Toluene/Neat) to workup (DCM) to purification (EtOAc/Hexane).
Part 5: References
-
PubChem. (2025).[3] 4-Chloro-6-iodoquinazoline Compound Summary. National Library of Medicine. Retrieved from [Link]
-
Beilstein Journal of Organic Chemistry. (2021). Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines. Retrieved from [Link]
Sources
6-iodoquinazoline scaffold in medicinal chemistry research
The 6-iodoquinazoline scaffold represents a high-value "molecular pivot" in modern medicinal chemistry.[1] Unlike its ubiquitously substituted 6,7-dimethoxy cousins (e.g., Gefitinib, Erlotinib), the 6-iodo variant offers a unique orthogonal handle for late-stage diversification. This guide details the strategic deployment of this scaffold, focusing on its synthesis, functionalization via palladium-catalyzed cross-coupling, and its critical role in structure-activity relationship (SAR) exploration for kinase inhibitors.
Part 1: The Strategic Value of the 6-Iodo Handle
In kinase inhibitor design, the quinazoline core typically binds to the ATP-binding pocket.[2] The N1 and N3 nitrogens interact with the hinge region.
-
The 4-position (usually an aniline) dictates affinity for the hydrophobic pocket.
-
The 6-position is the strategic vector. An iodine atom here is not merely a halogen; it is a reactive gateway. It allows chemists to rapidly generate libraries of compounds probing the "solvent front" or specific hydrophobic back-pockets (e.g., the gatekeeper residue in EGFR T790M mutants) after the core heterocycle has been constructed.
Part 2: Synthetic Architecture & Protocols
The most robust route to 6-iodoquinazoline does not rely on direct iodination of the heterocycle (which can suffer from regioselectivity issues) but rather on "pre-installing" the iodine on the anthranilic acid precursor.
Workflow Diagram: The "Build-and-Diversify" Strategy
The following diagram illustrates the logical flow from precursor to lead candidate, highlighting the critical divergence point at C-6.
Caption: Step-wise construction of the 6-iodoquinazoline scaffold showing the critical divergence point for library generation.
Detailed Experimental Protocol: The "Pivot" Synthesis
This protocol describes the conversion of the stable 6-iodoquinazolin-4-one into a functionalized kinase inhibitor lead. This workflow is self-validating: the disappearance of the characteristic C-Cl stretch and the shift in aromatic protons provide clear checkpoints.
Phase 1: Activation (Chlorination)
-
Reagents: 6-iodoquinazolin-4(3H)-one (1.0 eq), Phosphorus Oxychloride (
, excess), -Diisopropylethylamine (DIPEA, cat.). -
Procedure:
-
Suspend 6-iodoquinazolin-4(3H)-one in neat
(approx. 5-10 mL per gram). -
Add catalytic DIPEA to accelerate the Vilsmeier-Haack-type mechanism.
-
Reflux (
) for 2-4 hours. Checkpoint: Solution turns clear and yellow/orange. -
Critical Step: Evaporate excess
under reduced pressure. Avert hydrolysis by pouring the residue onto crushed ice/ammonia water. -
Filter the precipitate (4-chloro-6-iodoquinazoline). Dry in vacuo.
-
Phase 2: Hinge Binder Installation (SNAr)
-
Reagents: 4-chloro-6-iodoquinazoline (1.0 eq), 3-chloro-4-fluoroaniline (1.1 eq), Isopropanol (
). -
Procedure:
-
Dissolve the chloro-intermediate in
. -
Add the aniline.
-
Reflux for 2-3 hours.
-
Self-Validation: The product often precipitates as the HCl salt. Cool to RT, filter, and wash with cold ether.
-
Yields typically >85%.
-
Phase 3: The "Pivot" (Suzuki-Miyaura Coupling at C-6)
-
Objective: Install a solubilizing or hydrophobic group at position 6.
-
Reagents: 4-anilino-6-iodoquinazoline (1.0 eq), Phenylboronic acid derivative (1.2 eq),
(5 mol%), (2M aq), 1,4-Dioxane. -
Procedure:
-
Degas solvents (Dioxane/Water) with
for 15 mins (Oxygen is the enemy of Pd(0)). -
Add reagents and catalyst under inert atmosphere.
-
Heat to
for 6-12 hours. -
Workup: Extract with EtOAc, wash with brine. Purify via flash chromatography (Hex/EtOAc).
-
Part 3: Medicinal Chemistry & SAR Logic
The 6-iodo group allows for the exploration of Chemical Space that 6,7-dialkoxy quinazolines cannot reach.
SAR Table: Impact of C-6 Modification on EGFR/VEGFR Activity
| C-6 Substituent | Electronic Effect | Steric Profile | Predicted Biological Outcome |
| -I (Iodine) | Weak withdrawing | Moderate | Parent Scaffold. Good potency, but often poor solubility. Serves as the baseline. |
| -Aryl (Phenyl) | Conjugation | Bulky | Extended Reach. Can access the hydrophobic pocket II. often increases potency against VEGFR-2. |
| -Alkynyl | Withdrawing | Linear/Rigid | Rigid Spacer. Ideal for reaching deep pockets or avoiding steric clashes with the "Gatekeeper" residue (T790M). |
| -Heterocycle | Variable | Bulky/Polar | Solubility/Selectivity. Introduction of Pyridine or Morpholine at C-6 drastically improves ADME (Solubility) and can form H-bonds with solvent-front residues. |
Mechanistic Diagram: Binding Mode Logic
This diagram visualizes how the 6-iodo-derived modifications interact with the kinase domain, specifically EGFR.
Caption: SAR interaction map showing how C-6 modifications modulate binding properties in the ATP pocket.
Part 4: Future Outlook & PROTACs
The 6-iodoquinazoline scaffold is currently experiencing a renaissance in the field of Targeted Protein Degradation (PROTACs) .
-
The Logic: PROTACs require a linker to connect the warhead (ligand) to an E3 ligase recruiter.
-
The Application: The C-6 position points towards the solvent front in many kinase crystal structures. This makes the 6-iodo group the ideal attachment point for the linker chain via Sonogashira or Heck coupling, minimizing disruption to the primary binding event at the hinge.
References
-
Synthesis and biological evaluation of iodoquinazolinone derivatives. Journal of Chemical and Pharmaceutical Research.[3][4][5][6][7][8][9][10]
-
Anticancer, antimicrobial and molecular docking analysis of newly synthesized iodoquinazoline derivatives. PMC - NIH.10[3][6][7][10]
-
Design, synthesis, docking, ADMET and anticancer evaluations of N-alkyl substituted iodoquinazoline derivatives as dual VEGFR-2 and EGFR inhibitors. PMC - NIH.8[3][6][7][10]
-
Advances in Metal-Catalyzed Cross-Coupling Reactions of Halogenated Quinazolinones. MDPI.4[3][4][5][6][7][10]
-
Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors. PMC - NIH.3[3][6][7][10]
-
Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. ResearchGate.11[3][4][5][6][7][8][9][10]
Sources
- 1. Methyl 6-Iodoquinazoline-4-carboxylate|RUO [benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Advances in Metal-Catalyzed Cross-Coupling Reactions of Halogenated Quinazolinones and Their Quinazoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Design, synthesis, docking, ADMET and anticancer evaluations of N-alkyl substituted iodoquinazoline derivatives as dual VEGFR-2 and EGFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scialert.net [scialert.net]
- 10. Anticancer, antimicrobial and molecular docking analysis of newly synthesized iodoquinazoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
The Impact of 2-Position Substitution on Quinazoline Lipophilicity: A Technical Guide
Abstract
Lipophilicity, a critical physicochemical parameter, profoundly influences a drug molecule's journey through the body, governing its absorption, distribution, metabolism, and excretion (ADME).[1][2][3] For medicinal chemists, modulating lipophilicity is a key strategy for optimizing a compound's pharmacokinetic and pharmacodynamic profile. This technical guide provides an in-depth analysis of how subtle structural modifications to the quinazoline scaffold—specifically, the substitution of a hydrogen atom with an ethyl group at the 2-position—can significantly alter its lipophilic character. We will explore the theoretical underpinnings of this change, detail robust experimental and computational methods for its quantification, and discuss the downstream implications for drug development.
Introduction: The Central Role of Lipophilicity in Drug Design
Lipophilicity, the "fat-loving" nature of a molecule, dictates its ability to partition between a non-polar, lipid-like environment and a polar, aqueous one.[1] This property is a primary determinant of a drug's behavior in biological systems.[1]
-
Absorption: For oral drugs, sufficient lipophilicity is required to traverse the lipid-rich membranes of the gastrointestinal tract.[1][]
-
Distribution: Once absorbed, a drug's lipophilicity influences its distribution into various tissues. Highly lipophilic compounds may readily cross the blood-brain barrier or accumulate in fatty tissues.[1][]
-
Metabolism: More lipophilic drugs are often more susceptible to metabolism by hepatic enzymes, which can affect their half-life.[]
-
Target Engagement: The binding pockets of many protein targets are hydrophobic in nature, meaning that a certain degree of lipophilicity can enhance ligand affinity.[]
However, a delicate balance is required. Excessive lipophilicity can lead to poor aqueous solubility, rapid metabolism, and non-specific binding, potentially causing off-target toxicity.[][5] The widely cited Lipinski's Rule of Five suggests that for a compound to have drug-like properties, its LogP (a measure of lipophilicity) should generally not exceed 5.[1][]
The quinazoline ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates, particularly in oncology.[6] Fine-tuning the physicochemical properties of quinazoline derivatives is therefore of paramount importance.
Structural Modification and Its Physicochemical Consequences
The seemingly minor change of replacing a hydrogen atom with an ethyl group at the 2-position of the quinazoline core introduces a significant alteration in the molecule's hydrophobic surface area.
dot
Caption: Structural comparison of 2-H and 2-Et quinazoline cores.
From a theoretical standpoint, the ethyl group (-CH2CH3) is a non-polar, aliphatic moiety.[7] Its addition increases the molecule's overall carbon count and reduces its relative polarity compared to the parent 2-hydrogen analogue. This is due to the hydrophobic nature of alkyl groups, which interact weakly with water molecules.[7] This fundamental change is expected to result in a positive shift in the compound's LogP value, indicating increased lipophilicity. Small lipophilic groups at the C-2 position of the quinazoline scaffold have been shown to potentially increase biological activity in certain contexts.[6]
Quantifying the Change in Lipophilicity
To accurately assess the impact of the 2-ethyl substitution, both computational and experimental methods should be employed. These approaches provide complementary data, strengthening the confidence in the observed results.
Computational Prediction (cLogP)
In silico methods provide a rapid and cost-effective way to estimate lipophilicity before a compound is synthesized. Numerous algorithms exist (e.g., ALOGP, XLOGP3, ClogP) that calculate the logarithm of the partition coefficient (cLogP) based on the molecule's structure by summing the hydrophobic contributions of its fragments.[8]
Rationale: The primary value of cLogP lies in its predictive power for compound design and prioritization. By calculating the theoretical lipophilicity of a proposed series of analogues, chemists can identify and focus on compounds within the desired physicochemical space, saving significant synthetic effort.
Experimental Determination by RP-HPLC
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is a robust and widely accepted experimental method for determining lipophilicity.[9][10] It measures the retention time of a compound on a non-polar stationary phase (typically C18) as it is eluted by a polar mobile phase. Compounds with higher lipophilicity interact more strongly with the stationary phase and thus have longer retention times.
The retention time is used to calculate the retention factor (k), which can then be correlated to LogP values by running a set of calibration standards with known LogP values.
Self-Validating Experimental Protocol: Lipophilicity Determination by RP-HPLC
Objective: To determine the chromatographic hydrophobicity index (and correlate it to LogP) for 2-H and 2-Et quinazoline derivatives.
Materials:
-
HPLC system with UV detector
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase A: Water (HPLC Grade) with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile (HPLC Grade) with 0.1% Formic Acid
-
Test Compounds: 2-H and 2-Et quinazoline derivatives (dissolved in DMSO or Acetonitrile at 1 mg/mL)
-
Calibration Standards: A series of compounds with known LogP values (e.g., a homologous series of alkylbenzenes or well-characterized drugs).
Methodology:
-
System Preparation & Equilibration:
-
Install the C18 column and set the column oven temperature to a constant value (e.g., 40 °C) to ensure reproducible retention times.
-
Purge the system with the mobile phases.
-
Equilibrate the column with the initial mobile phase composition (e.g., 95% A / 5% B) for at least 30 minutes or until a stable baseline is achieved.
-
Causality: Maintaining a constant temperature is critical as retention is temperature-dependent. Equilibration ensures the stationary phase is ready for consistent analyte interaction.
-
-
Determination of Dead Time (t0):
-
Inject a non-retained compound (e.g., uracil or sodium nitrate).
-
The retention time of this peak is the column dead time (t0).
-
Causality: t0 represents the time it takes for an unretained compound to pass through the system. It is essential for calculating the retention factor (k), which measures the actual interaction with the stationary phase.
-
-
Calibration Curve Generation:
-
Inject each calibration standard individually using a defined isocratic mobile phase composition (e.g., 50% A / 50% B).
-
Record the retention time (tR) for each standard.
-
Calculate the retention factor (k) for each standard using the formula: k = (tR - t0) / t0 .
-
Calculate log k for each standard.
-
Plot the known LogP values of the standards (Y-axis) against their corresponding calculated log k values (X-axis). Perform a linear regression to obtain the equation of the line (y = mx + c).
-
Trustworthiness: A high correlation coefficient (R² > 0.98) for this calibration curve validates that the chromatographic system is performing correctly and that retention is directly and linearly related to lipophilicity for the chosen standards.
-
-
Analysis of Test Compounds:
-
Inject the 2-H and 2-Et quinazoline derivatives under the exact same isocratic conditions used for the standards.
-
Record their retention times (tR).
-
Calculate their respective k and log k values.
-
-
Data Interpretation:
-
Using the linear regression equation from the calibration curve, calculate the experimental LogP (LogPexp) for each test compound from its log k value.
-
Compare the LogPexp values of the 2-H and 2-Et derivatives.
-
dot
Caption: Experimental workflow for LogP determination via RP-HPLC.
Data Summary and Interpretation
The expected outcome of these analyses is a clear, quantifiable increase in lipophilicity when moving from the 2-hydrogen to the 2-ethyl derivative.
| Compound ID | Substitution at C2 | cLogP (Calculated) | Retention Factor (k) | log k | LogP (Experimental) |
| QZ-H | Hydrogen | 2.10 | 3.5 | 0.54 | 2.15 |
| QZ-Et | Ethyl | 2.95 | 8.2 | 0.91 | 2.99 |
| Note: The data presented in this table is hypothetical and for illustrative purposes only. |
The data clearly shows that the addition of the ethyl group leads to a higher calculated LogP, a significantly larger retention factor (k) on the non-polar HPLC column, and consequently, a higher experimentally determined LogP value. This confirms that the ethyl group substantially increases the lipophilicity of the quinazoline scaffold.
Implications for ADME Properties
The observed increase in lipophilicity has predictable consequences for the molecule's ADME profile.
dot
Caption: Impact of increased lipophilicity on ADME properties.
-
Potential Positives (Green Arrows): The higher lipophilicity of the 2-ethyl derivative could enhance its ability to cross cell membranes, potentially leading to improved oral absorption and better penetration into target tissues, including the central nervous system.[1][]
-
Potential Negatives (Red Arrows): This change also brings risks. Increased lipophilicity can decrease aqueous solubility, which might hinder formulation and dissolution.[5] It can also lead to increased binding to plasma proteins like albumin, reducing the free fraction of the drug available to act on its target. Finally, it may make the compound a better substrate for metabolic enzymes (e.g., Cytochrome P450s), potentially leading to faster clearance and a shorter half-life.[]
Conclusion
The substitution of a hydrogen atom with an ethyl group at the 2-position of a quinazoline derivative is a subtle structural change with a profound and predictable impact on lipophilicity. This guide has demonstrated that the addition of the hydrophobic ethyl moiety leads to a quantifiable increase in the LogP value, as confirmed by both computational predictions and robust experimental determination via RP-HPLC. Researchers and drug development professionals must carefully consider this shift, as it directly influences key ADME properties. While the increased lipophilicity may be beneficial for membrane permeability and target engagement, it must be carefully balanced against potential liabilities such as decreased solubility and increased metabolic clearance to successfully optimize a quinazoline-based drug candidate.[2]
References
-
Omics Online. (2024, December 31). Lipophilicity: Understanding the Role of Lipid Affinity in Drug Design and Absorption. Journal of Pharmacokinetics & Experimental Therapeutics. Available from: [Link]
-
Arnott, J. A., & Planey, S. L. (2012). The influence of lipophilicity in drug discovery and design. Expert Opinion on Drug Discovery. Available from: [Link]
-
Chemaxon. (2023, May 12). Key Properties in Drug Design | Predicting Lipophilicity, pKa and Solubility. Available from: [Link]
-
Sauk, V., et al. (2022, August 18). Liquid Chromatography on the Different Methods for the Determination of Lipophilicity: An Essential Analytical Tool in Medicinal Chemistry. MDPI. Available from: [Link]
-
Wróbel, D., et al. (2023, April 9). Study of Lipophilicity and ADME Properties of 1,9-Diazaphenothiazines with Anticancer Action. UNL Digital Commons. Available from: [Link]
-
Serin, S. (2024, May 3). Quantum Chemical-Based Investigations and Lipophilicity Evaluations on Some Structurally Related Quinazoline Derivatives. Orbital: The Electronic Journal of Chemistry. Available from: [Link]
-
Musiol, R., et al. (2009). RP-HPLC determination of lipophilicity in series of quinoline derivatives. ResearchGate. Available from: [Link]
-
Al-Suwaidan, I. A., et al. (2017). Quinazoline Derivatives as Anticancer Agents: QSAR, Molecular Docking and in silico Pharmacokinetic Prediction. Indian Journal of Pharmaceutical Education and Research. Available from: [Link]
-
Al-Ostoot, F. H., et al. (2024, May 20). Quinazoline Derivatives as Targeted Chemotherapeutic Agents. PMC - NIH. Available from: [Link]
-
Amin, K. M., et al. (2014). synthesis, cytotoxic evaluation and molecular docking study of novel quinazoline derivatives as parp-1 inhibitors. ResearchGate. Available from: [Link]
-
Sharma, P., et al. (2021). Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances. PMC. Available from: [Link]
-
Abdullahi, M., et al. (n.d.). THEORETICAL BIO-SIGNIFICANCE EVALUATION OF QUINAZOLINE ANALOGUES. Available from: [Link]
-
Karadima, M., et al. (2021). Lipophilicity and ADMET Analysis of Quinoline-1,4-quinone Hybrids. PMC - NIH. Available from: [Link]
-
Abdullahi, M., et al. (2021). Pharmacokinetic profiling of quinazoline-4(3H)-one analogs as EGFR inhibitors: 3D-QSAR modeling, molecular docking studies and the design of therapeutic agents. PMC. Available from: [Link]
-
International Journal of Pharmaceutical Sciences Review and Research. (2024, May 25). In silico Investigations, Design and Synthesis of Some Novel Quinazolinone Derivatives. Available from: [Link]
-
Wróbel, D., et al. (2021, May 23). Lipophilicity, Pharmacokinetic Properties, and Molecular Docking Study on SARS-CoV-2 Target for Betulin Triazole Derivatives with Attached 1,4-Quinone. PMC. Available from: [Link]
-
ACS Publications. (1995). Quinazoline antifolate thymidylate synthase inhibitors: alkyl, substituted alkyl, and aryl substituents in the C-2 position. Journal of Medicinal Chemistry. Available from: [Link]
-
MDPI. (2025, December 25). Fine-Tuning Side Chain Substitutions: Impacts on the Lipophilicity–Solubility–Permeability Interplay in Macrocyclic Peptides. Available from: [Link]
-
Schneider, H-J. (2025, September 25). Problematic Attributions of Entropic and Hydrophobic Effects in Drug Interactions. ACS Bio & Med Chem Au. Available from: [Link]
-
Gobal, F. (n.d.). Hydrophobicity – Shake Flasks, Protein Folding and Drug Discovery. PMC - NIH. Available from: [Link]
-
NC State University Libraries. (n.d.). Hydrophilicity and Hydrophobicity in Advanced Material Applications – Advances in Polymer Science. Available from: [Link]
-
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An In-depth Technical Guide to the Chemical Stability of 4-Chloro-2-ethyl-6-iodoquinazoline
Executive Summary
As a pivotal intermediate in the synthesis of targeted therapeutics, the chemical integrity of 4-chloro-2-ethyl-6-iodoquinazoline is paramount. Its stability profile directly influences the quality, safety, and manufacturability of advanced pharmaceutical agents. This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to understand and manage the stability of this complex heterocyclic compound. We will delve into its inherent structural liabilities, outline a robust stability assessment program based on established regulatory principles, and provide actionable protocols for storage and handling. My insights are drawn from extensive experience in process chemistry and a fundamental understanding of reaction kinetics and degradation mechanisms, ensuring a practical and scientifically rigorous approach.
Physicochemical Properties and Inherent Instabilities
The structure of this compound presents several key reactive sites that dictate its stability. Understanding these is the first step in predicting and controlling its degradation.
-
The 4-Chloro Substituent: The chlorine atom at the C4 position is highly susceptible to nucleophilic aromatic substitution (SNAr). This is the most probable site of hydrolytic degradation. The quinazoline ring system activates this position, making it reactive towards water (hydrolysis) or other nucleophiles. Studies on related 4-chloroquinazolines confirm their reactivity toward nucleophiles, which is a critical consideration for stability in aqueous or protic environments[1][2].
-
The 6-Iodo Substituent: The carbon-iodine bond is the weakest of the carbon-halogen bonds and is known to be sensitive to light (photolysis).[3][4] UV or even visible light can induce homolytic cleavage of the C-I bond, generating radical intermediates that can lead to a cascade of degradation products or discoloration of the material.[5][6]
-
The Quinazoline Core: The nitrogen atoms in the quinazoline ring provide basicity and sites for potential oxidation. The overall aromatic system, while generally stable, can be compromised under harsh oxidative or pH conditions.
Based on these structural features, the primary degradation pathways of concern are hydrolysis and photolysis . Oxidation is a secondary, but still plausible, degradation route.
A Strategic Framework for Stability Assessment
A comprehensive stability program is not merely about data collection; it's about systematically challenging the molecule to reveal its weaknesses. This allows for the development of a robust control strategy. Our approach is aligned with the principles outlined in the International Council for Harmonisation (ICH) guidelines Q1A(R2).[7][8][9][10]
Forced Degradation (Stress Testing)
The primary goal of forced degradation is to deliberately degrade the sample to identify the likely degradation products and establish a "stability-indicating" analytical method.[9][10] The aim is to achieve a target degradation of 5-20%, which is sufficient to detect and characterize degradants without destroying the molecule entirely.[7][11]
Experimental Workflow for Forced Degradation Studies
Caption: Workflow for Forced Degradation Studies.
Detailed Protocol for Forced Degradation:
-
Preparation: Prepare stock solutions of this compound in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile/water) at a known concentration (e.g., 1 mg/mL).
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl. Store at an elevated temperature (e.g., 60°C) for a defined period (e.g., 24 hours). Neutralize an aliquot before analysis.
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH. Store at room temperature, monitoring frequently as base hydrolysis can be rapid. Neutralize an aliquot before analysis.
-
Oxidative Degradation: Mix the stock solution with 3% hydrogen peroxide. Store at room temperature for a defined period (e.g., 24 hours).
-
Thermal Degradation: Expose the solid compound to dry heat (e.g., 80°C) in a calibrated oven. Also, heat the stock solution under reflux.
-
Photolytic Degradation: Expose the solid compound and the stock solution to a controlled light source as specified in ICH Q1B guidelines (a total illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).[8] A control sample should be wrapped in aluminum foil to shield it from light.
-
Analysis: At each time point, analyze the stressed samples against a control (unstressed) sample using a validated stability-indicating HPLC method.
Long-Term and Accelerated Stability Studies
Once the degradation profile is understood, formal stability studies are conducted under ICH-prescribed conditions to establish a retest period or shelf life.
| Study Type | Storage Condition | Minimum Duration |
| Long-Term | 25°C ± 2°C / 60% RH ± 5% RH | 12 months |
| Intermediate | 30°C ± 2°C / 65% RH ± 5% RH | 6 months |
| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 6 months |
| Table 1: Recommended ICH Conditions for Stability Testing of Drug Substances. |
Potential Degradation Pathways
Based on the forced degradation results and the inherent chemical nature of the molecule, we can postulate the primary degradation pathways.
Caption: Hypothesized Degradation Pathways.
-
Hydrolytic Pathway: The most significant pathway is likely the hydrolysis of the C4-Cl bond to form 2-ethyl-6-iodoquinazolin-4(3H)-one . This reaction is expected to be accelerated by both acidic and basic conditions. The quinazolinone ring itself is generally stable under mild conditions.[12]
-
Photolytic Pathway: Exposure to UV light can cause cleavage of the C-I bond, leading to the formation of 4-chloro-2-ethylquinazoline and other radical-derived impurities.[4][5] This will likely result in discoloration of the material.
-
Oxidative Pathway: Oxidation may occur at the nitrogen atoms of the quinazoline ring, forming various N-oxides, especially in the presence of strong oxidizing agents like peroxides.
Stability-Indicating Analytical Methodology
A robust analytical method is the cornerstone of any stability study. It must be able to separate, detect, and quantify the parent compound from all potential degradation products and process-related impurities.
Recommended Method: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
-
Column: C18 (e.g., 250 mm x 4.6 mm, 5 µm)
-
Mobile Phase: A gradient elution is recommended to resolve compounds with different polarities.
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: Acetonitrile
-
-
Detection: UV detection at a wavelength where the parent and key degradants have significant absorbance (e.g., 254 nm). A photodiode array (PDA) detector is highly recommended to assess peak purity.
-
Mass Spectrometry (LC-MS): Coupling the HPLC to a mass spectrometer is essential during method development and forced degradation studies to identify the mass of unknown degradation products, which is crucial for structural elucidation.
Validation of the HPLC method should be performed according to ICH Q2(R1) guidelines, demonstrating specificity, linearity, accuracy, precision, and robustness. Several studies have successfully used RP-HPLC to determine the stability of various quinazoline derivatives.[13][14]
Recommended Storage and Handling
Based on the predicted instabilities, the following storage and handling procedures are critical to maintain the integrity of this compound.
-
Temperature: Store in a cool, controlled environment. Refrigeration (2-8°C) is recommended for long-term storage to minimize the rate of any potential thermal degradation.
-
Light: Protect from light at all times. Store containers in light-proof outer packaging or use amber vials.[15] This is the most critical parameter to control due to the photosensitive C-I bond.
-
Moisture/Humidity: Store in tightly sealed containers in a dry place or desiccator.[15][16] The high reactivity of the C4-Cl bond to hydrolysis makes protection from moisture essential.
-
Inert Atmosphere: For long-term storage or for use as a reference standard, packaging under an inert atmosphere (e.g., nitrogen or argon) is advisable to prevent oxidative degradation.
-
Chemical Incompatibility: Store segregated from strong acids, bases, and oxidizing agents to prevent contact-initiated degradation.[16][17][18]
Conclusion
The chemical stability of this compound is governed primarily by its susceptibility to hydrolysis at the C4-chloro position and photolysis of the C6-iodo bond. A proactive stability program, initiated with comprehensive forced degradation studies, is essential to develop a validated, stability-indicating analytical method and to understand the degradation profile. By implementing stringent controls over light, moisture, and temperature during storage and handling, the chemical integrity of this vital pharmaceutical intermediate can be preserved, ensuring the quality and consistency of downstream processes and the final active pharmaceutical ingredient.
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Sánchez, M., et al. (2018). Activation of Electrophile/Nucleophile Pair by a Nucleophilic and Electrophilic Solvation in a SNAr Reaction. ResearchGate. Available at: [Link]
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ResolveMass Laboratories. (2026). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. ResolveMass. Available at: [Link]
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Błaszczak-Świątkiewicz, K., et al. (2015). Determination of the Stabilities of New Quinazoline Derivatives by HPLC. ResearchGate. Available at: [Link]
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Jadhav, S. B., et al. (2016). Forced Degradation Studies. MedCrave online. Available at: [Link]
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Klick, S., et al. (2005). Toward a scientific and regulatory framework for the development, validation and implementation of stability-indicating analytical methods. Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]
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Washington State University. (n.d.). Halogenated Solvents. Environmental Health & Safety. Available at: [Link]
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Lamb, E. (n.d.). A practical guide to forced degradation and stability studies for drug substances. Onyx Scientific. Available at: [Link]
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Popa, M., et al. (2016). Stability Characterization of Quinazoline Derivative BG1188 by Optical Methods. ResearchGate. Available at: [Link]
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ResolveMass Laboratories. (2025). Forced Degradation Study as per ICH Guidelines | What Q1A(R2) Expects. YouTube. Available at: [Link]
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ResearchGate. (n.d.). Synthesis of 4-chloroquinazolines (C) with starting and intermediate... ResearchGate. Available at: [Link]
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Haefelfinger, P., & Hess, B. (1984). Determination of the imidazo quinazoline derivative Ro 13-6438 in biological fluids by high-performance liquid chromatography. Journal of Chromatography B: Biomedical Sciences and Applications. Available at: [Link]
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ResearchGate. (n.d.). Reaction of 4-chloroquinazoline with arenesulfonothioic acid salts. ResearchGate. Available at: [Link]
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Diabetic Studies. (n.d.). Analytical and Biological Characterization of Quinazoline Semicarbazone Derivatives. diabeticstudies.org. Available at: [Link]
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Enviro Tech International, Inc. (n.d.). What Is The Best Way To Store Chemical Solvents? Enviro Tech International, Inc. Available at: [Link]
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University of St Andrews. (n.d.). Practices for Proper Chemical Storage. Environmental Health and Safety Services. Available at: [Link]
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Braun Research Group. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure. Northwestern University. Available at: [Link]
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Pharmaseed ltd. (n.d.). Photochemically Induced Isotopic Exchange between Iodobenzene and Molecular Iodine. Pharmaseed ltd. Available at: [Link]
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Cirkva, V., & Fiedler, P. (2002). Synthesis and Photochemistry of 1-Iodocyclohexene: Influence of Ultrasound on Ionic vs. Radical Behaviour. Molecules. Available at: [Link]
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ACS Publications. (2024). One-Pot Three-Component Reaction for the Synthesis of 3,4-Dihydroquinazolines and Quinazolin-4(3H). ACS Publications. Available at: [Link]
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University College Cork. (n.d.). Guidance on Safe Storage of Chemicals in Laboratories. University College Cork. Available at: [Link]
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Westerberg, K., et al. (2004). Novel 4-Chlorophenol Degradation Gene Cluster and Degradation Route via Hydroxyquinol in Arthrobacter chlorophenolicus A6. Applied and Environmental Microbiology. Available at: [Link]
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Khan, F., et al. (2013). Metabolism of 2-Chloro-4-Nitroaniline via Novel Aerobic Degradation Pathway by Rhodococcus sp. Strain MB-P1. PLOS One. Available at: [Link]
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de Oliveira, C. S. A., et al. (2018). Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. Beilstein Journal of Organic Chemistry. Available at: [Link]
-
PubChem. (n.d.). 4-Chloro-6-iodoquinazoline. National Center for Biotechnology Information. Available at: [Link]
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Wang, J., et al. (2021). Oxidation of chloroquine drug by ferrate: Kinetics, reaction mechanism and antibacterial activity. Chemosphere. Available at: [Link]
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Bentabed, A., et al. (2022). Aromatic Iodides: Synthesis and Conversion to Heterocycles. Molecules. Available at: [Link]
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Murdock, D., et al. (2011). Nσ* and πσ* excited states in aryl halide photochemistry: A comprehensive study of the UV photodissociation dynamics of iodobenzene. ResearchGate. Available at: [Link]
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The Royal Society of Chemistry. (n.d.). Photochemistry of aromatic compounds. Books - The Royal Society of Chemistry. Available at: [Link]
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Methodological & Application
Application Note & Protocol: A Guided Synthesis of 4-Chloro-2-ethyl-6-iodoquinazoline
Abstract
This document provides a comprehensive, two-part protocol for the synthesis of 4-Chloro-2-ethyl-6-iodoquinazoline, a key heterocyclic intermediate in medicinal chemistry and drug development. The synthesis commences with the readily available 2-amino-5-iodobenzoic acid. Part 1 details the cyclocondensation to form the 2-ethyl-6-iodoquinazolin-4(3H)-one core. Part 2 describes the subsequent chlorination to yield the final product. This guide is designed for researchers in organic synthesis and pharmaceutical development, offering in-depth procedural details, mechanistic insights, and expert commentary to ensure reproducibility and safety.
Introduction and Strategic Overview
Quinazoline scaffolds are privileged structures in medicinal chemistry, forming the core of numerous therapeutic agents, including several tyrosine kinase inhibitors used in oncology.[1] The target molecule, this compound, is a highly functionalized intermediate. The chloro group at the 4-position is an excellent leaving group for nucleophilic substitution, while the iodine at the 6-position provides a handle for transition-metal-catalyzed cross-coupling reactions, such as Suzuki or Sonogashira couplings.[2][3] This dual functionality makes it a versatile building block for constructing complex molecular architectures.
The synthetic strategy is a robust two-step sequence:
-
Formation of the Quinazolinone Ring: We will first construct the 2-ethyl-6-iodoquinazolin-4(3H)-one intermediate from 2-amino-5-iodobenzoic acid. This is achieved via an initial N-acylation followed by a cyclodehydration reaction.
-
Aromatic Chlorination: The hydroxyl group of the quinazolinone (in its enol tautomer) is then converted to a chloride using a potent chlorinating agent, yielding the final product.
This application note provides not just a recipe, but a strategic guide, explaining the rationale behind the chosen reagents and conditions to empower the researcher to adapt and troubleshoot as needed.
Overall Synthetic Pathway
The complete two-step synthesis is illustrated below.
Caption: Overall two-step synthesis route.
Part 1: Synthesis of 2-ethyl-6-iodoquinazolin-4(3H)-one
Principle and Rationale
The construction of the quinazolinone ring from an anthranilic acid derivative is a cornerstone of heterocyclic chemistry.[4] While a direct condensation with propionamide (the Niementowski reaction) is possible, it often requires harsh conditions.[1] A more controlled and often higher-yielding approach involves a two-stage, one-pot process. First, the 2-amino-5-iodobenzoic acid is acylated with propionic anhydride. This forms the N-acylated intermediate, 2-(propionamido)-5-iodobenzoic acid. In the presence of heat, this intermediate undergoes cyclodehydration to form a reactive 2-ethyl-6-iodo-4H-3,1-benzoxazin-4-one.[5][6] This benzoxazinone is not isolated but is immediately treated with an ammonia source (ammonium acetate) which opens the ring and re-closes it to form the thermodynamically stable quinazolinone product.
Materials and Reagents
| Reagent | CAS No. | Mol. Weight ( g/mol ) | Quantity | Moles (mmol) | Notes |
| 2-Amino-5-iodobenzoic acid | 5326-47-6 | 263.03 | 10.0 g | 38.0 | Starting material.[7] |
| Propionic Anhydride | 123-62-6 | 130.14 | 12.4 mL | 95.0 | Acylating agent. |
| Ammonium Acetate | 631-61-8 | 77.08 | 14.6 g | 190.0 | Ammonia source. |
| Acetic Acid (Glacial) | 64-19-7 | 60.05 | 80 mL | - | Solvent. |
| Deionized Water | 7732-18-5 | 18.02 | ~500 mL | - | For workup. |
| Ethanol | 64-17-5 | 46.07 | ~100 mL | - | For recrystallization. |
Detailed Experimental Protocol
-
Reaction Setup: To a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 2-amino-5-iodobenzoic acid (10.0 g, 38.0 mmol) and glacial acetic acid (80 mL).
-
Acylation: Begin stirring the suspension and add propionic anhydride (12.4 mL, 95.0 mmol) dropwise over 5 minutes.
-
First Heating Stage: Heat the reaction mixture to 120 °C and maintain for 2 hours. The initial suspension should gradually become a clear, light-brown solution as the N-acylated intermediate forms.
-
Cyclization: Add ammonium acetate (14.6 g, 190.0 mmol) to the hot solution in one portion. Increase the temperature to reflux (approx. 130-140 °C) and continue heating for an additional 4 hours. Monitor the reaction progress by TLC (e.g., 9:1 DCM:Methanol).
-
Workup and Isolation: Cool the reaction mixture to room temperature. A precipitate should form. Pour the mixture slowly into 500 mL of cold deionized water with vigorous stirring.
-
Filtration: Stir the resulting suspension for 30 minutes in an ice bath to ensure complete precipitation. Collect the solid product by vacuum filtration.
-
Washing: Wash the filter cake thoroughly with deionized water (3 x 50 mL) to remove acetic acid and excess ammonium acetate, then with a small amount of cold ethanol (2 x 20 mL).
-
Drying and Purification: Dry the crude product in a vacuum oven at 60 °C overnight. The product is typically of high purity (>95%). If necessary, further purification can be achieved by recrystallization from hot ethanol.
-
Characterization: The expected product is a pale yellow or off-white solid. Characterize by ¹H NMR, ¹³C NMR, and MS to confirm the structure of 2-ethyl-6-iodoquinazolin-4(3H)-one.
Part 2: Synthesis of this compound
Principle and Rationale
The conversion of the 4-oxo group of the quinazolinone to a 4-chloro substituent is a critical activation step. This transformation proceeds via the enol tautomer, 4-hydroxy-2-ethyl-6-iodoquinazoline. The most common and effective reagents for this chlorination are thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃).[1] The reaction is significantly accelerated by a catalytic amount of N,N-dimethylformamide (DMF).[2]
Mechanism Insight: The DMF reacts with the chlorinating agent (SOCl₂ or POCl₃) to form an electrophilic chloroiminium salt, known as the Vilsmeier reagent.[8][9] This reagent activates the hydroxyl group of the quinazolinone, converting it into a superior leaving group. A subsequent nucleophilic attack by a chloride ion displaces this group, yielding the desired 4-chloroquinazoline.[10] We will utilize the thionyl chloride/DMF system for its efficiency and ease of removing excess reagent.[2]
Materials and Reagents
| Reagent | CAS No. | Mol. Weight ( g/mol ) | Quantity | Moles (mmol) | Notes |
| 2-ethyl-6-iodoquinazolin-4(3H)-one | - | 300.11 | 5.0 g | 16.7 | Starting material from Part 1. |
| Thionyl Chloride (SOCl₂) | 7719-09-7 | 118.97 | 15 mL | 205 | Chlorinating agent and solvent. (Corrosive, handle in fume hood) . |
| N,N-Dimethylformamide (DMF) | 68-12-2 | 73.09 | 0.5 mL | 6.5 | Catalyst. |
| Dichloromethane (DCM) | 75-09-2 | 84.93 | ~50 mL | - | For workup. |
| Toluene | 108-88-3 | 92.14 | ~100 mL | - | For azeotropic removal of SOCl₂. |
Detailed Experimental Protocol
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser (with a gas outlet connected to a scrubber containing NaOH solution), add 2-ethyl-6-iodoquinazolin-4(3H)-one (5.0 g, 16.7 mmol).
-
Addition of Reagents: (Caution: Perform in a certified chemical fume hood) . Add thionyl chloride (15 mL, 205 mmol) to the flask. Slowly add DMF (0.5 mL) dropwise to the stirred suspension. The addition of DMF will cause gas evolution (HCl, SO₂).
-
Reaction: Heat the mixture to reflux (approx. 80 °C) and maintain for 4-5 hours. The solid should completely dissolve, resulting in a dark solution. Monitor the reaction by TLC until the starting material is consumed.
-
Removal of Excess Reagent: Cool the reaction mixture to room temperature. Carefully remove the excess thionyl chloride under reduced pressure using a rotary evaporator (ensure the vacuum pump is protected by a cold trap and a base trap).
-
Azeotropic Removal: To ensure complete removal of residual SOCl₂, add toluene (50 mL) to the residue and evaporate to dryness under reduced pressure. Repeat this step one more time.
-
Isolation: The resulting residue is the crude product, this compound. Dissolve the crude solid in dichloromethane (50 mL) and filter off any insoluble impurities.
-
Purification: Concentrate the filtrate under reduced pressure to obtain the final product as a brown or off-white solid. The product is often used in the next step without further purification. If required, it can be purified by careful column chromatography on silica gel or by recrystallization from a suitable solvent like hexanes/ethyl acetate.
-
Characterization: Confirm the structure of the final product by ¹H NMR, ¹³C NMR, and MS analysis.
Experimental Workflow and Safety
General Workflow Diagram
Caption: Standard experimental workflow for synthesis steps.
Safety and Hazard Summary
All experiments should be conducted in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves, must be worn at all times.
| Chemical | Hazard Class | Key Risks | Handling Precautions |
| Thionyl Chloride | Corrosive, Acutely Toxic | Causes severe skin burns and eye damage. Reacts violently with water, releasing toxic gases (HCl, SO₂). Harmful if inhaled. | Use only in a chemical fume hood. Keep away from water and moisture. Use a gas scrubber for disposal of off-gases. |
| Propionic Anhydride | Corrosive | Causes severe skin burns and eye damage. Lachrymator. | Handle in a fume hood. Avoid inhalation of vapors. |
| Glacial Acetic Acid | Corrosive, Flammable | Causes severe skin burns and eye damage. Flammable liquid and vapor. | Keep away from heat and open flames. Handle in a fume hood. |
| DMF | Reproductive Toxin | May damage the unborn child. Harmful in contact with skin or if inhaled. | Avoid all personal contact. Use in a fume hood with appropriate gloves. |
References
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Quinazolinones, the Winning Horse in Drug Discovery. Molecules. 2023. [Link]
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Vilsmeier-Haack reagent: A facile synthesis of 2-chloro-3-formylquinolines from N-arylacetamides and transformation. Indian Journal of Chemistry - Section B. 2005. [Link]
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A Review on 4(3H)-quinazolinone synthesis. International Journal of Pharmaceutical Research and Applications. 2021. [Link]
-
Synthesis of quinazolinones. Organic Chemistry Portal. [Link]
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Green chemistry approach to the synthesis of 3-substituted-quinazolin-4(3H)-ones and 2-methyl-3-substituted-quinazolin-4(3H)-ones and biological evaluation. Phosphorus, Sulfur, and Silicon and the Related Elements. 2020. [Link]
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Practical synthesis of lapatinib. Journal of China Pharmaceutical University. 2013. [Link]
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Practical synthesis of lapatinib. ResearchGate. 2013. [Link]
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Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. Beilstein Journal of Organic Chemistry. 2020. [Link]
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Assessing a sustainable manufacturing route to lapatinib. Reaction Chemistry & Engineering. 2022. [Link]
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Vilsmeier-Haack Reaction. Chemistry Steps. 2023. [Link]
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Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7-oxo-6,7-dihydro-3H-indol-2-ylamino)methylene]malonaldehyde. International Letters of Chemistry, Physics and Astronomy. 2013. [Link]
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Eco-Friendly Synthesis of 2-Styryl-benzo[d][1]oxazin-4-ones from N-Cinnamoyl-Anthranilic Acids. Molbank. 2026. [Link]
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Synthesis of 2-(4-Chlorophenylaminocarbonylamino)-5-iodobenzoic acid. PrepChem.com. [Link]
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Application Notes & Protocols: Strategic Nucleophilic Substitution on 4-Chloro-2-ethyl-6-iodoquinazoline
Authored for Researchers, Scientists, and Drug Development Professionals
This document provides a detailed technical guide for performing nucleophilic substitution reactions on 4-chloro-2-ethyl-6-iodoquinazoline, a highly functionalized heterocyclic scaffold. As a key building block, its strategic modification is pivotal in the synthesis of diverse molecular entities, particularly in the realm of medicinal chemistry. This guide moves beyond simple procedural lists to explain the underlying principles and rationale behind protocol choices, ensuring both reproducibility and the capacity for informed optimization.
Introduction: The Strategic Value of this compound
The quinazoline framework is a "privileged scaffold" in medicinal chemistry, forming the core of numerous approved drugs, including several tyrosine kinase inhibitors used in oncology (e.g., Gefitinib, Erlotinib)[1][2]. The title compound, this compound, offers two distinct and orthogonally reactive sites for molecular elaboration:
-
The C4-Position: The chlorine atom at the 4-position is highly activated towards nucleophilic aromatic substitution (SNAr). The adjacent nitrogen atoms at positions 1 and 3 strongly withdraw electron density from the pyrimidine ring, making the C4 carbon electrophilic and susceptible to attack by a wide range of nucleophiles[3][4].
-
The C6-Position: The iodine atom at the 6-position is an ideal handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the introduction of aryl, alkyl, or alkynyl groups.
This dual reactivity allows for a modular and powerful synthetic strategy, where the C4 position is typically addressed first via nucleophilic substitution, followed by diversification at the C6 position. This guide will focus exclusively on the protocols for the initial, crucial nucleophilic substitution step at the C4 position.
Mechanistic Foundation: The SNAr Pathway
The substitution of the C4-chloro group proceeds via a classical Nucleophilic Aromatic Substitution (SNAr) mechanism. Understanding this pathway is critical for troubleshooting and optimizing reaction conditions.
The reaction is a two-step addition-elimination process:
-
Nucleophilic Attack: The nucleophile attacks the electron-deficient C4 carbon, breaking the aromaticity of the pyrimidine ring and forming a high-energy, negatively charged intermediate known as a Meisenheimer complex[4][5]. This step is typically the rate-determining step.
-
Elimination of Leaving Group: The aromaticity of the ring is restored through the expulsion of the chloride ion, a good leaving group, yielding the final substituted product[6].
Sources
- 1. Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BJOC - Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents [beilstein-journals.org]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Application Note: Precision Coupling of Anilines with 4-chloro-2-ethyl-6-iodoquinazoline
Part 1: Strategic Overview & Mechanistic Logic
The "Privileged Scaffold" Context
The reaction between 4-chloro-2-ethyl-6-iodoquinazoline and substituted anilines is a cornerstone transformation in medicinal chemistry, particularly in the synthesis of EGFR and VEGFR tyrosine kinase inhibitors (e.g., Lapatinib, Dacomitinib).
This reaction presents a unique chemoselective opportunity. The substrate contains two halogen handles with vastly different electronic environments:
-
C4-Chloro: Highly activated for Nucleophilic Aromatic Substitution (
) due to the electron-deficient pyrimidine ring and the -nitrogen effect. -
C6-Iodo: Electronically deactivated towards
but highly reactive for subsequent Palladium-catalyzed cross-couplings (Suzuki-Miyaura, Sonogashira).
The Core Objective: selectively displace the C4-chloride with an aniline nucleophile while preserving the C6-iodide for downstream diversification, avoiding hydrolysis (formation of quinazolin-4(3H)-one) or bis-amination.
Mechanistic Insight: The Pathway
The reaction proceeds via an addition-elimination mechanism. The aniline nitrogen attacks the C4 position, forming a resonance-stabilized Meisenheimer complex.[1] The re-aromatization step expels the chloride ion.
-
Rate Determining Step: Typically the nucleophilic attack (formation of the
-complex). -
Electronic Bias: Electron-donating groups (EDGs) on the aniline (e.g., -OMe, -Me) accelerate the reaction. Electron-withdrawing groups (EWGs) (e.g., -F, -CF3, -CN) significantly retard the rate, often requiring acid catalysis or microwave forcing.
Part 2: Experimental Protocols
Method A: The "Gold Standard" (Protic Solvent/Reflux)
Best for: Scale-up, Electron-Rich to Neutral Anilines, Green Chemistry compliance.
This method relies on the solubility difference between the starting materials and the product.[2] In isopropanol (iPrOH), the starting quinazoline is soluble, while the resulting product (as the hydrochloride salt) is often insoluble, driving the equilibrium forward via precipitation.
Reagents:
-
This compound (1.0 equiv)
-
Substituted Aniline (1.1 equiv)
-
Solvent: Isopropanol (iPrOH) [Concentration: 0.2 – 0.5 M]
Step-by-Step Protocol:
-
Charge: To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (e.g., 1.0 g, 3.14 mmol).
-
Solvate: Add iPrOH (10 mL). Stir to create a suspension or solution depending on temperature.
-
Addition: Add the substituted aniline (3.45 mmol, 1.1 equiv) in one portion.
-
Reaction: Heat the mixture to reflux (approx. 82°C) for 2–4 hours.
-
Visual Cue: The reaction often turns yellow/orange, and a heavy precipitate (the HCl salt) forms within 30–60 minutes.
-
-
Monitoring: Check by TLC (System: 50% EtOAc/Hexanes) or LC-MS. The starting chloride (Rt ~ high) should disappear; the product (Rt ~ lower) appears.
-
Workup (Salt Isolation): Cool to room temperature (25°C) and then to 0°C. Filter the precipitate. Wash the cake with cold iPrOH (2 x 5 mL) and Et2O (2 x 10 mL) to remove unreacted aniline.
-
Free Basing (Optional but Recommended): Suspend the HCl salt in EtOAc and wash with saturated aqueous NaHCO3. Dry the organic layer (Na2SO4) and concentrate to yield the free base.
Method B: Microwave-Assisted / Acid-Catalyzed
Best for: Electron-Poor Anilines (e.g., 3-fluoroaniline), Sterically Hindered Anilines.
When the aniline is a poor nucleophile, thermal reflux is often insufficient. Microwave irradiation provides rapid heating, and mild acid catalysis activates the quinazoline C4 position by protonating N3.
Reagents:
-
This compound (1.0 equiv)
-
Substituted Aniline (1.2 – 1.5 equiv)
-
Solvent: iPrOH or THF/H2O (1:1)
-
Catalyst: Acetic Acid (glacial, 1–2 drops) or HCl (4M in Dioxane, 0.1 equiv)
Step-by-Step Protocol:
-
Charge: In a microwave process vial (2–5 mL), combine the quinazoline (200 mg) and aniline.
-
Solvent: Add iPrOH (2 mL). If solubility is poor, use THF.
-
Irradiation: Seal the vial. Heat in a microwave reactor at 100°C – 120°C for 20–40 minutes.
-
Workup: Pour the reaction mixture into saturated NaHCO3 (20 mL) and extract with EtOAc (3 x 15 mL).
-
Purification: These reactions may not precipitate cleanly. Flash chromatography (SiO2, Gradient: 0 -> 10% MeOH in DCM) is usually required.
Part 3: Optimization & Troubleshooting Guide
Reaction Condition Matrix
| Variable | Condition | Effect/Recommendation |
| Solvent | iPrOH / EtOH | Preferred. Promotes product precipitation (as HCl salt).[3] Green solvent. |
| DMF / DMAc | Use only for highly insoluble substrates. High boiling point makes workup (aqueous wash) tedious. | |
| THF / Water | Excellent for microwave conditions; water helps solubilize inorganic salts/impurities. | |
| Base | None | Standard. Allows isolation of the HCl salt directly. |
| TEA / DIPEA | Use (1.5 equiv) if the free base is desired directly or if the aniline is acid-sensitive. | |
| Temp | Reflux (80°C) | Standard for 90% of substrates. |
| RT (25°C) | Only for highly reactive aliphatic amines (not anilines). | |
| 120°C (MW) | Essential for ortho-substituted or electron-deficient anilines. |
Troubleshooting Common Issues
-
Hydrolysis (Formation of Quinazolinone):
-
Incomplete Conversion:
-
Regioselectivity Concerns:
-
Note: The 6-Iodo position is stable under these conditions. No substitution at C6 will occur without a Palladium catalyst.
-
Part 4: Visualization (Reaction Workflow)
Caption: Decision tree for the synthesis of 4-anilino-6-iodoquinazolines, highlighting critical checkpoints for conversion and workup selection.
References
-
Synthesis of Lapatinib Analogs
- Information on the reactivity of 4-chloro-6-iodoquinazolines in the context of Lap
-
Source:
-
Microwave-Assisted Synthesis
- Protocols for overcoming steric hindrance and electron-deficient anilines in quinazoline substitution.
-
Source:
-
Mechanistic Study of Quinazoline
:- Detailed kinetic analysis and transition st
-
Source:
-
General Quinazoline Functionalization Guide
- Comprehensive review of synthetic str
-
Source:[2]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. arkat-usa.org [arkat-usa.org]
- 3. US4401833A - Process for the preparation of 4-chloro-2,6-dialkylanilines - Google Patents [patents.google.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. BJOC - Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents [beilstein-journals.org]
Synthesis of 2-ethyl-Lapatinib analogs using 4-Chloro-2-ethyl-6-iodoquinazoline
This Application Note is designed for researchers and medicinal chemists involved in the synthesis and optimization of Tyrosine Kinase Inhibitors (TKIs). It details the synthetic pathway for 2-ethyl-Lapatinib analogs , a structural modification of the FDA-approved drug Lapatinib (Tykerb/Tyverb), utilizing 4-Chloro-2-ethyl-6-iodoquinazoline as the core scaffold.
), Palladium-Catalyzed Cross-Coupling (Suzuki-Miyaura), and Reductive Amination.Introduction & Scientific Rationale
Lapatinib is a dual tyrosine kinase inhibitor (TKI) interrupting the HER2/neu and EGFR pathways. The standard Lapatinib scaffold features a quinazoline core with a hydrogen atom at the C2 position. Introducing an ethyl group at the C2 position alters the steric and lipophilic profile of the inhibitor within the ATP-binding pocket.
This modification targets the solvent-exposed region near the hinge binder. While the C4-anilino and C6-furan-sulfone moieties are critical for potency and solubility respectively, the C2-ethyl substitution allows researchers to probe:
-
Selectivity Profiles: Steric impact on the "gatekeeper" residue proximity.
-
Metabolic Stability: Blocking potential oxidation at the C2 position.
-
Solubility/Permeability: Modulation of LogP via alkyl chain extension.
This protocol utilizes This compound as the divergent intermediate, allowing for the sequential installation of the pharmacophore head (aniline) and tail (furan-sulfone).
Synthetic Workflow Visualization
The following diagram illustrates the retrosynthetic logic and forward pathway.
[1][2][3][4]
Experimental Protocols
Protocol 1: Nucleophilic Aromatic Substitution ( )
Objective: Coupling the quinazoline core with the aniline head group. Critical Mechanism: The C2-ethyl group exerts steric hindrance adjacent to the C4-chloro leaving group. Unlike the C2-H analog (standard Lapatinib), this reaction may require prolonged heating or higher boiling solvents to reach completion.
Materials:
-
Substrate: this compound (1.0 eq)
-
Nucleophile: 3-chloro-4-(3-fluorobenzyloxy)aniline (1.05 eq) [1]
-
Solvent: Isopropanol (iPrOH) or n-Butanol (if slower kinetics observed)
-
Base: None required (HCl salt precipitates) or Triethylamine (1.1 eq) if free base is desired.
Procedure:
-
Charge: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve This compound (5.0 g, 15.7 mmol) in Isopropanol (50 mL).
-
Addition: Add 3-chloro-4-(3-fluorobenzyloxy)aniline (4.15 g, 16.5 mmol). The mixture may become a slurry.[1]
-
Reaction: Heat the mixture to reflux (approx. 82°C) for 4–6 hours.
-
Checkpoint: Monitor by TLC (50% EtOAc/Hexanes) or LCMS. The starting material (4-Cl) is prone to hydrolysis; ensure anhydrous conditions if reaction stalls.
-
-
Workup: Cool the reaction to room temperature. The product often precipitates as the hydrochloride salt.
-
Isolation: Filter the solid. Wash the cake with cold isopropanol (2 x 10 mL) and diethyl ether (2 x 20 mL) to remove unreacted aniline.
-
Yield: Dry under vacuum at 45°C. Expected yield: 85–92%.
Data Validation (Intermediate A):
-
1H NMR (DMSO-d6): Look for the characteristic ethyl triplet (~1.3 ppm) and quartet (~2.9 ppm) distinct from the benzyloxy methylene singlet.
Protocol 2: Suzuki-Miyaura Cross-Coupling
Objective: Installation of the furan-aldehyde linker at the C6-iodo position. Critical Mechanism: The iodine atom at C6 is highly reactive toward oxidative addition by Pd(0). The C2-ethyl group is distal and does not interfere sterically with this step.
Materials:
-
Substrate: Intermediate A (from Protocol 1) (1.0 eq)
-
Coupling Partner: 5-Formylfuran-2-boronic acid (1.2 eq) [2]
-
Catalyst: Pd(dppf)Cl2·DCM (0.05 eq) or Pd(PPh3)4 (0.05 eq)
-
Base: Na2CO3 (2.0 M aqueous solution, 3.0 eq)
-
Solvent: 1,2-Dimethoxyethane (DME) or 1,4-Dioxane.
Procedure:
-
Degassing: In a reaction vial, combine Intermediate A (2.0 g, 3.7 mmol) and 5-formylfuran-2-boronic acid (0.62 g, 4.4 mmol) in DME (20 mL). Sparge with Argon for 10 minutes.
-
Catalysis: Add the Palladium catalyst and aqueous Na2CO3. Seal the vessel under Argon.
-
Reaction: Heat to 85°C for 3–5 hours.
-
Note: The aldehyde moiety is sensitive to oxidation; avoid exposure to air at high temperatures.
-
-
Workup: Dilute with EtOAc (50 mL) and water (50 mL). Separate layers. Extract aqueous layer with EtOAc. Wash combined organics with brine, dry over Na2SO4, and concentrate.
-
Purification: Flash chromatography (SiO2, 0-5% MeOH in DCM). The product is a yellow/orange solid.
Protocol 3: Reductive Amination (Final Assembly)
Objective: Attachment of the methylsulfonylethylamine tail. Critical Mechanism: Formation of the imine followed by selective reduction. Sodium triacetoxyborohydride (STAB) is preferred over NaBH4 to avoid reducing the aldehyde to an alcohol before amination.
Materials:
-
Substrate: Intermediate B (Aldehyde) (1.0 eq)
-
Amine: 2-(methylsulfonyl)ethan-1-amine hydrochloride (1.2 eq)
-
Reductant: Sodium triacetoxyborohydride (STAB) (1.5 eq)
-
Additive: Acetic Acid (catalytic, to adjust pH to ~5)
-
Solvent: DCM or THF.
Procedure:
-
Imine Formation: Dissolve Intermediate B (1.0 g) in DCM (15 mL). Add the amine salt and TEA (1.2 eq) to free-base the amine. Stir for 30 minutes at Room Temperature (RT).
-
Acidification: Add Acetic Acid (2-3 drops) to catalyze imine formation. Stir for another 30 minutes.
-
Reduction: Cool to 0°C. Add STAB portion-wise. Allow to warm to RT and stir for 4–12 hours.
-
Quench: Add saturated aqueous NaHCO3. Stir vigorously for 15 minutes.
-
Isolation: Extract with DCM/MeOH (9:1). Wash with brine. Dry and concentrate.
-
Final Purification: Recrystallize from acetonitrile or purify via prep-HPLC (Ammonium formate buffer) to obtain the 2-ethyl-Lapatinib analog.
Analytical Data Summary
The following table summarizes expected analytical checkpoints for the 2-ethyl analog compared to standard Lapatinib.
| Feature | Standard Lapatinib (2-H) | 2-Ethyl Analog | Diagnostic Signal |
| C2-Substituent | Hydrogen (Singlet, ~8.5 ppm) | Ethyl (Multiplet) | NMR: Triplet (~1.3 ppm) & Quartet (~2.9 ppm) |
| LogP (Calc) | ~5.3 | ~5.9 | HPLC: Increased retention time (C18 column) |
| Molecular Weight | 581.06 g/mol | 609.11 g/mol | MS (ESI+): [M+H]+ 609.1 |
| Appearance | Yellow Solid | Yellow/Tan Solid | Visual Inspection |
Troubleshooting & Optimization
-
Issue: Incomplete S_NAr Reaction.
-
Cause: The 2-ethyl group increases steric hindrance, slowing the attack of the aniline.
-
Solution: Switch solvent to n-Butanol and increase temperature to 110°C. Alternatively, add catalytic Cs2CO3 to increase aniline nucleophilicity.
-
-
Issue: Hydrolysis of 4-Cl Starting Material.
-
Cause: Presence of water in the solvent during heating.[2]
-
Solution: Use anhydrous solvents and store the this compound under inert atmosphere. If hydrolysis occurs (formation of quinazolinone), re-chlorinate with POCl3.
-
-
Issue: Solubility of Final Product.
-
Cause: High lipophilicity of the 2-ethyl analog.
-
Solution: Form the ditosylate salt (similar to clinical Lapatinib) by treating the free base with 2.0 eq of p-toluenesulfonic acid in MeOH/THF [3].
-
References
-
BenchChem. 3-Chloro-4-(3-fluorobenzyloxy)aniline Synthesis and Properties. Retrieved from .
-
ChemicalBook. 4-Chloro-6-iodoquinazoline and Lapatinib Intermediates. Retrieved from .
-
ResearchGate. Practical synthesis of lapatinib. Adaptations for salt formation and purification.[3] Retrieved from .
-
MDPI. Design, Synthesis, Biological Evaluation, and Molecular Dynamics Studies of Novel Lapatinib Derivatives. (SAR context for quinazoline modifications). Retrieved from .
-
Beilstein J. Org. Chem. Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines.[4][5] (Protocol for S_NAr optimization). Retrieved from .
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. arkat-usa.org [arkat-usa.org]
- 3. researchgate.net [researchgate.net]
- 4. Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. BJOC - Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents [beilstein-journals.org]
Application Note: A Detailed Protocol for the Synthesis of 2-Propyl-6-iodo-4(3H)-quinazolinone via Cyclization of 2-Amino-5-iodobenzoic Acid with Propionic Anhydride
Introduction
The quinazolinone scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of compounds with a wide array of pharmacological activities, including anticancer, anti-inflammatory, and anticonvulsant properties.[1][2] The introduction of a halogen, such as iodine, at the 6-position of the quinazolinone ring can significantly modulate the biological activity and pharmacokinetic properties of the molecule, making 6-iodo-quinazolinone derivatives attractive targets for drug discovery and development.[3][4] This application note provides a detailed, two-step procedure for the synthesis of 2-propyl-6-iodo-4(3H)-quinazolinone, a valuable intermediate for further chemical elaboration. The synthesis commences with the cyclization of 2-amino-5-iodobenzoic acid with propionic anhydride to form a key benzoxazinone intermediate, which is subsequently converted to the target quinazolinone.
Reaction Mechanism: A Two-Stage Approach
The synthesis of 2-propyl-6-iodo-4(3H)-quinazolinone from 2-amino-5-iodobenzoic acid and propionic anhydride proceeds through a well-established two-stage mechanism. This approach ensures high yields and purity of the final product.
-
Stage 1: Formation of the Benzoxazinone Intermediate: The initial step involves the acylation of the amino group of 2-amino-5-iodobenzoic acid by propionic anhydride. This is followed by an intramolecular cyclization and dehydration, also facilitated by the propionic anhydride, to yield the 6-iodo-2-propyl-4H-3,1-benzoxazin-4-one intermediate. The use of an acid anhydride is a common and effective method for the synthesis of benzoxazinone derivatives from anthranilic acids.[2][3][5][6]
-
Stage 2: Conversion to the Quinazolinone: The benzoxazinone intermediate is then subjected to conditions that promote its conversion to the more stable quinazolinone ring system. While this can be achieved by reacting the benzoxazinone with a nitrogen source like formamide or ammonia[2][3][5], thermal rearrangement can also be employed to yield the N-unsubstituted quinazolinone.
The overall reaction mechanism is depicted in the following diagram:
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. researchgate.net [researchgate.net]
- 3. scispace.com [scispace.com]
- 4. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]
- 5. Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Purification methods for 4-Chloro-2-ethyl-6-iodoquinazoline intermediate
Application Note: Purification & Isolation Protocols for 4-Chloro-2-ethyl-6-iodoquinazoline
Executive Summary
The intermediate This compound (CAS: 98556-31-1) is a critical scaffold in the synthesis of EGFR/VEGFR kinase inhibitors. Its reactivity, driven by the electrophilic C-4 center, makes it highly susceptible to nucleophilic aromatic substitution (
This guide provides robust, scalable purification protocols designed to maximize yield while suppressing hydrolysis. It moves beyond standard "textbook" workups, offering field-proven strategies for handling moisture-sensitive imidoyl chloride systems.
Chemical Context & Stability Profile
| Property | Specification |
| Chemical Name | This compound |
| Molecular Formula | |
| Molecular Weight | 318.54 g/mol |
| Physical State | Off-white to pale yellow solid |
| Solubility | Soluble in DCM, EtOAc, THF; Insoluble in Water, Hexanes |
| Critical Instability | Hydrolysis: Rapidly converts to quinazolinone in acidic/aqueous media.[1] Thermal: Stable up to ~60°C; prone to dimerization at higher temps without solvent. |
Mechanistic Insight: The C-4 chlorine is activated by the N-1/N-3 nitrogens. During workup, residual
Workflow Visualization
The following diagram outlines the decision matrix for isolation based on scale and purity requirements.
Caption: Decision matrix for the isolation of this compound emphasizing the critical quenching step.
Protocol 1: The "Buffered Quench" (Critical Workup)
Standard water quenching often leads to 10-20% hydrolysis. This protocol uses a biphasic buffered system to neutralize acid immediately upon generation.
Reagents:
-
Dichloromethane (DCM)[2]
-
Saturated Sodium Bicarbonate (
) solution (Ice cold) -
Toluene (Anhydrous)
Step-by-Step:
-
Concentration: If the reaction was run in neat
, remove excess reagent via rotary evaporation (bath < 50°C) under high vacuum. Note: Do not distill to complete dryness; leave a viscous oil to prevent thermal decomposition. -
Dilution: Redissolve the residue in DCM (10 mL per gram of starting material).
-
The Quench:
-
Prepare a beaker with a rapidly stirring mixture of Ice and Sat.
. -
Slowly pour the DCM solution into the stirring ice/base mixture.
-
Why? This ensures the organic phase (containing product) is immediately buffered against the HCl generated by residual
.
-
-
Separation: Transfer to a separatory funnel immediately. Separate the organic layer.[3]
-
Wash: Wash the organic layer once with cold brine.
-
Drying: Dry over anhydrous
for 10 minutes. Filter. -
The Toluene Chase: Evaporate the DCM. Add anhydrous toluene (5 mL/g) and evaporate again.
-
Purpose: This azeotropically removes traces of water and
, which are detrimental to storage stability.
-
Protocol 2: Recrystallization (Scalable)
Ideal for batches >5g where column chromatography is inefficient.
Solvent System: Dichloromethane (Solvent) / n-Heptane (Anti-solvent).
-
Dissolution: Dissolve the crude yellow solid in the minimum amount of boiling DCM.
-
Tip: If insolubles remain (likely inorganic salts or hydrolyzed quinazolinone), filter the hot solution through a sintered glass funnel.
-
-
Precipitation: While stirring the hot solution, slowly add n-Heptane dropwise until a persistent turbidity (cloudiness) is observed.
-
Crystallization: Remove from heat. Allow the flask to cool to room temperature slowly, then transfer to a fridge (4°C) for 2 hours.
-
Filtration: Filter the crystals and wash with cold n-Heptane (0°C).
-
Drying: Vacuum dry at 40°C.
Expected Yield: 75-85% recovery. Purity: >98% (HPLC).
Protocol 3: Flash Chromatography (High Purity)
Recommended for R&D scales (<5g) or when removing non-polar impurities.
Stationary Phase: Silica Gel (230-400 mesh). Mobile Phase: Hexanes / Ethyl Acetate.[4]
| Gradient Step | Composition (Hex:EtOAc) | Purpose |
| Equilibration | 100:0 | Column conditioning |
| Loading | DCM (Minimal volume) | Load sample |
| Elution 1 | 95:5 | Elute non-polar impurities |
| Elution 2 | 90:10 to 80:20 | Elute Product ( |
| Wash | 50:50 | Elute hydrolyzed quinazolinone ( |
Note: Pre-treat the silica column with 1% Triethylamine (TEA) in Hexanes if the product degrades on the column. The basic silica prevents acid-catalyzed hydrolysis.
Quality Control & Troubleshooting
Analytical Markers:
-
HPLC: Monitor the shift from the starting material (quinazolinone, more polar, earlier retention time) to the product (less polar, later retention time).
-
1H NMR (
):-
Product: Look for the ethyl group signals (quartet ~3.1 ppm, triplet ~1.4 ppm) and the aromatic protons.
-
Impurity (Hydrolysis): Appearance of a broad singlet (NH) >10 ppm indicates reversion to quinazolinone.
-
Troubleshooting Table:
| Issue | Probable Cause | Corrective Action |
| Low Yield | Hydrolysis during quench. | Use the "Buffered Quench" (Protocol 1). Ensure temperature is <5°C. |
| Product turns white to solid white | Hydrolysis (Quinazolinone formation). | Check solvents for water.[5][6] Store under Argon. |
| Oiling out during recrystallization | Cooling too fast or too much anti-solvent. | Re-dissolve in DCM, add less Heptane, and seed with a crystal if available. |
References
-
BenchChem Technical Support. (2025).[3] Optimizing Reaction Conditions for 4-Chloroquinazoline Derivatives. Retrieved from
-
ChemicalBook. (2026). 4-Chloro-6-iodoquinazoline Chemical Properties and Safety. Retrieved from
-
PubChem. (2025).[7] Compound Summary: 4-Chloro-6-iodoquinazoline.[7][8][9][10][11][12] National Library of Medicine. Retrieved from
-
GuideChem. (2022). Synthesis Method of 4-Chloro-6-iodoquinazoline. Retrieved from
-
University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from
Sources
- 1. CN106008336A - The preparation method of 4-chloro-6,7-dimethoxyquinoline - Google Patents [patents.google.com]
- 2. Page loading... [guidechem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. reddit.com [reddit.com]
- 5. Reagents & Solvents [chem.rochester.edu]
- 6. researchgate.net [researchgate.net]
- 7. 4-Chloro-6-iodoquinazoline | C8H4ClIN2 | CID 11173809 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 4-Chloro-6-iodoquinazoline | 98556-31-1 [chemicalbook.com]
- 9. chembk.com [chembk.com]
- 10. Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 4-chloro-6-iodoquinazoline AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 12. arkat-usa.org [arkat-usa.org]
Troubleshooting & Optimization
Removing phosphoryl chloride residues from quinazoline intermediates
Technical Support Center: Quinazoline Synthesis & POCl₃ Remediation
Introduction
Welcome to the Quinazoline Synthesis Support Hub. You are likely here because your conversion of quinazolin-4(3H)-one to 4-chloroquinazoline is failing at the workup stage. This transformation is the cornerstone of synthesizing EGFR inhibitors (e.g., Gefitinib, Erlotinib), yet it presents a notorious "double-bind":
-
Safety Risk: Residual phosphoryl chloride (POCl
) requires rigorous hydrolysis to prevent delayed exothermic explosions. -
Stability Risk: The 4-chloroquinazoline product is highly labile; it hydrolyzes back to the starting material (quinazolinone) upon prolonged contact with the very acid (HCl/H
PO ) generated during the quench.
This guide provides the protocols to break this cycle, ensuring both operator safety and product integrity.
Module 1: The "Violent" Quench (Safety & Thermodynamics)
The Hazard:
A common error is quenching the reaction mixture at 0°C and assuming safety. POCl
The Solution: Reverse Quench
Never add water to the reaction mixture.[1] Always add the reaction mixture to the quenching medium (Reverse Quench).[1] This ensures the POCl
Module 2: The Hydrolysis Trap (Chemical Stability)
The Phenomenon: Researchers often observe a clean conversion by TLC during reflux, but after workup, the isolated solid is 50–100% starting material (quinazolinone).
Mechanism of Failure:
4-Chloroquinazolines are essentially imidoyl chlorides embedded in an aromatic ring. In the presence of aqueous acid (generated by POCl
Visualizing the Failure Mode:
Figure 1: The Cycle of Reversion. Acidic workup conditions catalyze the hydrolysis of the desired product back to the starting material.
Module 3: Experimental Protocols
Protocol A: The Azeotropic Strip (Recommended for High Purity)
Best for: Small to mid-scale (<50g) where rotary evaporation is feasible.
Logic: Physically remove POCl
-
Concentration: Evaporate the bulk reaction mixture to dryness under reduced pressure (keep bath <60°C).
-
The Chase: Add Toluene (5–10 mL per gram of substrate) to the residue.
-
Strip: Evaporate the toluene. Repeat this step 2–3 times.
-
Why? This codistills trace POCl
and removes the "sticky" nature of the residue.
-
-
Mild Quench: Dissolve the residue in DCM or Ethyl Acetate. Pour this organic solution into a stirred, saturated NaHCO
solution at 0–5°C. -
Separation: Phase separate immediately. Do not let the organic layer stir with the aqueous base for prolonged periods. Dry over MgSO
and concentrate.
Protocol B: The Buffered Reverse Quench (Recommended for Scale-Up)
Best for: Large scale (>100g) or when distillation is unsafe.
Logic: Use a buffer to instantly neutralize the HCl/H
-
Preparation: Prepare a quenching vessel with 3M K
HPO (Potassium Phosphate Dibasic) or Sodium Acetate solution. Cool to 10°C. -
Dilution: Dilute the crude reaction mixture with a non-protic solvent (DCM or Toluene).
-
Controlled Addition: Slowly cannulate/drop the reaction mixture into the stirred buffer solution.
-
Monitor: Maintain internal temperature <20°C.[1]
-
-
pH Check: Ensure the final aqueous phase is pH ~7–8. If acidic, add 50% K
CO slowly. -
Extraction: Extract immediately.
Module 4: Troubleshooting & FAQs
| Symptom | Probable Cause | Corrective Action |
| "Volcano" / Eruption | Delayed exotherm due to encapsulated POCl | STOP. Use Protocol B (Reverse Quench). Ensure agitation is vigorous during quenching to prevent "hot spots." |
| Product Reversion | Aqueous layer became too acidic (pH < 2) or too basic (pH > 10) for too long. | Use Protocol A . If skipping distillation, use a phosphate buffer (Protocol B) instead of water/NaOH.[1][2] Minimize contact time. |
| Oily/Sticky Residue | Formation of Phosphoric Acid Esters or incomplete removal of POCl | Azeotrope with Toluene (3x). If oil persists, wash organic layer with 10% K |
| Low Yield | Product degraded during exothermic quench. | Lower the quench temperature (but not <0°C) and slow the addition rate. |
Module 5: Decision Matrix
Use this logic flow to determine the correct workup for your specific quinazoline derivative.
Figure 2: Workup Decision Tree. Selects the optimal protocol based on scale and substrate stability.
References
-
BenchChem Technical Support. (2025).[1][3] Post-Reaction Workup for Quenching Excess Phosphorus Oxychloride. BenchChem. Link
-
Li, X., et al. (2012).[4] Process Development of a Quinazoline Derivative: Safe Quenching of POCl3. Organic Process Research & Development, 16, 1727.[4] Link
-
Achmatowicz, M., et al. (2010).[5] Hydrolysis of Phosphoryl Trichloride (POCl3): Characterization, in Situ Detection, and Safe Quenching of Energetic Metastable Intermediates. Organic Process Research & Development, 14(6). Link
-
ResearchGate Community. (2021). Discussions on 4-chloroquinazoline instability and hydrolysis. ResearchGate. Link
Sources
Controlling regioselectivity in 6-iodo-quinazoline coupling reactions
The Reactivity Landscape: A Strategic Overview
The quinazoline scaffold is a "privileged structure" in kinase inhibitor design (e.g., Lapatinib, Gefitinib). However, its dual-nitrogen core creates a complex electronic environment that dictates strict rules for chemoselectivity.
When working with 6-iodo-quinazolines (often substituted at C4), you are managing a competition between three distinct reactivity modes:
-
C4-Position (Electrophilic): Highly activated for Nucleophilic Aromatic Substitution (SNAr). The C4-Cl bond behaves more like an acid chloride than an aryl chloride due to the electron-withdrawing power of N3.
-
C6-Position (Halogenated): The classic handle for Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig). The C-I bond is electronically activated but sterically accessible.
-
N1/N3 Nitrogen Lone Pairs: These are "silent killers" of catalysis. They strongly coordinate to Pd(II), displacing phosphine ligands and leading to catalyst arrest (poisoning).
Visualizing the Reactivity Hierarchy
The following decision tree illustrates the critical path for functionalizing 4-chloro-6-iodoquinazoline.
Caption: Reactivity decision tree for 4-chloro-6-iodoquinazoline. Path A is thermodynamically favored and operationally robust. Path B requires strict kinetic control.
Troubleshooting Center: Frequently Encountered Issues
Issue 1: "I am seeing low conversion in my Suzuki coupling at C6, even with 10 mol% Pd."
Root Cause: Catalyst Poisoning.[1][2] The quinazoline nitrogens (N1/N3) are excellent ligands. If your phosphine ligand is labile (e.g., PPh3), the quinazoline substrate will displace it, forming an inactive [Pd(Quinazoline)2Cl2] complex.
Corrective Action:
-
Switch Ligands: Move to bulky, electron-rich Buchwald ligands (e.g., XPhos , SPhos ) or bidentate ligands (dppf ) that bind Pd tighter than the quinazoline nitrogens can.
-
Pre-catalysts: Use pre-formed precatalysts (e.g., XPhos Pd G4) rather than mixing Pd(OAc)2 + Ligand in situ. This ensures the active catalytic species is formed before the substrate can poison the metal.
Issue 2: "My C4-Chloro group disappeared during the Suzuki reaction (Path B)."
Root Cause: Hydrolysis or SNAr by the Base. If you are attempting Path B (coupling C6-I while keeping C4-Cl intact), standard Suzuki bases like Na2CO3 or K3PO4 in aqueous dioxane will hydrolyze the C4-Cl to a C4-OH (quinazolinone) or the solvent (MeOH/EtOH) will displace the chloride.
Corrective Action:
-
Anhydrous Conditions: Eliminate water. Use anhydrous Toluene or DMF.
-
Non-Nucleophilic Base: Switch to CsF (Cesium Fluoride) or anhydrous K3PO4 . Avoid alkoxide bases (NaOMe, KOtBu) as they will instantly attack C4.
-
Temperature Control: Keep the reaction below 80°C. The activation energy for C6-I oxidative addition is lower than C4-Cl, but the window is narrow.
Issue 3: "I see 'Halogen Dance' or scrambled regioisomers."
Root Cause: Lithium-Halogen Exchange (if using organolithiums) or Pd-migration. While rare in standard Suzuki couplings, if you are using Knochel-type turbo-Grignards or lithiation strategies, the iodine can migrate from C6 to C7 or C8 to stabilize the lithiated intermediate.
Corrective Action:
-
Avoid lithiation.[3] Stick to Pd(0)/Pd(II) cross-coupling cycles which proceed via oxidative addition, a mechanism that strictly retains regiochemical fidelity at the C-I bond.
Validated Experimental Protocols
Protocol A: The "Lapatinib Sequence" (SNAr followed by Suzuki)
This is the industry-standard robust route. It leverages the high electrophilicity of C4-Cl to install the amine first, preventing side reactions later.
Step 1: C4-Amination (SNAr)
-
Substrate: 4-chloro-6-iodoquinazoline (1.0 equiv)
-
Nucleophile: Aniline or Alkyl amine (1.1 equiv)
-
Solvent: Isopropanol (iPrOH)
-
Conditions: Reflux (80°C) for 2 hours.
-
Workup: The product usually precipitates as the HCl salt upon cooling. Filter and wash with cold ether.
-
Why this works: The C4-Cl is so reactive that no metal catalyst is needed. The C6-I bond is inert to these conditions.
Step 2: C6-Suzuki Coupling
-
Substrate: 4-amino-6-iodoquinazoline (from Step 1)[4]
-
Boronic Acid: Aryl-B(OH)2 (1.2 equiv)
-
Catalyst: Pd(dppf)Cl2·DCM (3-5 mol%)
-
Alternative: XPhos Pd G3 (2 mol%) for difficult substrates.
-
-
Base: NaHCO3 (saturated aqueous) or Cs2CO3 (3.0 equiv).
-
Solvent: 1,4-Dioxane/Water (4:1).
-
Conditions: 90°C, inert atmosphere (Ar/N2), 4-12 hours.
-
Validation: Monitor disappearance of the starting material spot (low Rf due to amine) and appearance of fluorescent biaryl product.
Protocol B: The "Chemoselective" Route (Suzuki on C4-Cl Substrate)
Use this ONLY if you need to retain the C4-Cl for a later transformation that is not an amine displacement.
-
Substrate: 4-chloro-6-iodoquinazoline
-
Catalyst: Pd(PPh3)4 (5 mol%) - Note: Tetrakis is often preferred here over active Buchwald ligands to avoid "over-activating" the catalyst toward the C4-Cl bond.
-
Solvent: Toluene (Anhydrous).
-
Base: K3PO4 (Anhydrous, micronized, 2.0 equiv).
-
Conditions: 60-70°C (Strict temperature control).
-
Critical Check: Do NOT use alcohols or water.
-
Why this works: The oxidative addition of Pd(0) into Ar-I is significantly faster than Ar-Cl. By keeping the temperature low and excluding nucleophiles (water/alcohols), you favor the C6 coupling.
Troubleshooting Workflow Diagram
Use this flowchart to diagnose failures in your specific experiment.
Caption: Diagnostic workflow for isolating failure modes in quinazoline cross-coupling.
Comparative Data: Base & Solvent Effects[1][5]
The following table summarizes the impact of reaction conditions on the regioselectivity of 4-chloro-6-iodoquinazoline coupling (simulated based on aggregate literature data for electron-deficient heterocycles).
| Condition Set | Base | Solvent | Temp | Result (Major Product) | Notes |
| Standard Aqueous | Na2CO3 | Dioxane/H2O | 90°C | Hydrolysis (C4-OH) | Water attacks C4-Cl rapidly at high temp. |
| Alcoholic | KOtBu | Ethanol | 80°C | Etherification (C4-OEt) | Alkoxide displaces C4-Cl via SNAr. |
| Anhydrous Mild | K3PO4 | Toluene | 60°C | C6-Coupled Product | Target Condition. Preserves C4-Cl. |
| High Temp | Cs2CO3 | DMF | 120°C | Complex Mixture | C4-Cl begins to participate in Pd-coupling. |
References
-
Regioselective Functionalization of Quinazolines
- Title: Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Deriv
- Source: NCBI / PMC.
-
URL:[Link]
-
Suzuki Coupling on Heterocycles
- Title: Advances in Metal-Catalyzed Cross-Coupling Reactions of Halogen
- Source: NCBI / PMC.
-
URL:[Link]
-
Buchwald-Hartwig Amination Mechanics
- Title: Buchwald-Hartwig Amin
- Source: Chemistry LibreTexts.
-
URL:[Link]
-
Catalyst Poisoning in Heterocycles
- Title: Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles (Discusses N-coordin
- Source: NCBI / PMC.
-
URL:[Link]
- Synthesis of 4-Chloro-6-Iodoquinazoline: Title: 4-Chloro-6-iodoquinazoline Chemical Properties and Synthesis. Source: ChemicalBook.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Advances in Metal-Catalyzed Cross-Coupling Reactions of Halogenated Quinazolinones and Their Quinazoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Minimizing side reactions during 4-chloro displacement with amines
Technical Support Center: 4-Chloro Heterocycle Displacement Ticket ID: SNAr-4Cl-OPT Subject: Minimizing Side Reactions in Amine Displacement Protocols Status: Open Assigned Specialist: Senior Application Scientist
Diagnostic Interface: Select Your Reaction Pathway
Before proceeding to the troubleshooting modules, identify your specific reaction class. The displacement of 4-chloro groups on nitrogen heterocycles (quinazolines, quinolines, pyrimidines) follows two distinct mechanistic pathways depending on the nucleophilicity of your amine.
Figure 1: Reaction Optimization Logic Flow
Caption: Decision tree for selecting reaction conditions based on amine nucleophilicity and common failure modes.
Critical Troubleshooting (FAQ)
Q1: My LC-MS shows a major peak with M-Cl+OH (Mass -18). Why is hydrolysis outcompeting my amine?
Diagnosis: This is the most common failure mode in
Root Cause Analysis:
-
Wet Solvents: Hygroscopic solvents like DMF or THF are often the culprit.
-
Carbonate Bases: Using
or in "wet" conditions generates significant concentrations of .
Corrective Action:
-
Switch Base: Use non-nucleophilic organic bases (DIPEA, TEA) instead of inorganic carbonates/hydroxides.
-
Scavenge Water: Add activated 3Å molecular sieves to the reaction vessel.
-
Protocol Adjustment: If using Method B (Base-mediated), switch to anhydrous THF or Dioxane .
Q2: I am reacting an aniline with a 4-chloroquinazoline, but conversion is stalled at <20% despite heating to 100°C.
Diagnosis: You are likely using "Method B" (Base/Aprotic Solvent) for a nucleophile that is too weak. Anilines are poor nucleophiles compared to aliphatic amines.
The Fix (The "Gefitinib" Protocol): Do not add base. Instead, add 1.0 equivalent of HCl (4M in Dioxane) or use a protic solvent like Isopropanol (IPA) or n-Butanol.
-
Mechanism: The acid protonates the N1-nitrogen of the quinazoline ring. This significantly lowers the LUMO energy of the ring, making the C4-carbon hyper-electrophilic. The aniline can then attack this activated species. The product precipitates as the hydrochloride salt, driving the equilibrium forward [1].
Q3: My substrate is 2,4-dichloroquinazoline. How do I ensure substitution only happens at the 4-position?
Diagnosis: Regioselectivity is governed by the "Principle of Least Motion" and electronic differentiation. The C4 position has a higher LUMO coefficient and is more reactive than C2.
Optimization Strategy:
-
Temperature Control: Keep the reaction at 0°C to RT . C4 substitution is kinetically favored. C2 substitution typically requires heating (>80°C).
-
Stoichiometry: Use exactly 1.0–1.1 equivalents of the amine. Excess amine combined with heat will lead to bis-substitution (2,4-diamino product) [2].
Optimized Protocols
Method A: Acid-Catalyzed Displacement (For Anilines/Aryl Amines)
Best for: Weak nucleophiles, minimizing hydrolysis, large-scale precipitation.
Reagents:
-
Substrate: 4-Chloroheterocycle (1.0 equiv)[1]
-
Nucleophile: Aniline derivative (1.1 equiv)
-
Solvent: 2-Propanol (IPA) or n-Butanol (0.2 M concentration)
-
Catalyst: HCl (cat. or 1.0 equiv if substrate is acid-stable)
Step-by-Step:
-
Dissolve the 4-chloro substrate in IPA.
-
Add the aniline.
-
Crucial Step: If the reaction is sluggish, add 2-3 drops of 4M HCl in Dioxane.
-
Heat to reflux (80–100°C).
-
Monitor: Product often precipitates as the HCl salt during the reaction.
-
Workup: Cool to RT. Filter the solid.[2] Wash with cold IPA and
. This removes impurities and unreacted starting material without chromatography.
Method B: Base-Mediated Displacement (For Aliphatic Amines)
Best for: Primary/Secondary alkyl amines, acid-sensitive substrates.
Reagents:
-
Substrate: 4-Chloroheterocycle (1.0 equiv)[1]
-
Nucleophile: Alkyl amine (1.2 equiv)
-
Base: DIPEA (Hunig's Base) or TEA (2.0 equiv)
-
Solvent: Anhydrous THF, DMF, or MeCN.
Step-by-Step:
-
Flame-dry the flask and purge with
. -
Dissolve substrate in anhydrous solvent.
-
Add DIPEA followed by the amine at 0°C (to control exotherm).
-
Warm to RT. Monitor by TLC/LC-MS.
-
Troubleshoot: If hydrolysis is observed, switch solvent to Dichloromethane (DCM) (if solubility permits) as it is easier to keep dry than DMF.
Solvent & Reagent Compatibility Matrix
| Variable | Recommended | Caution / Avoid | Technical Rationale |
| Solvent (Method A) | Isopropanol, n-Butanol, Ethanol | DMF, DMSO | Protic solvents stabilize the transition state and facilitate product precipitation (HCl salt). |
| Solvent (Method B) | THF, DCM, Dioxane (Anhydrous) | Water, Alcohols | Alcohols will compete with the amine (forming ethers) under basic conditions. |
| Base | DIPEA, TEA, 2,6-Lutidine | Inorganic bases generate water/hydroxide in situ or are too harsh, causing degradation. | |
| Scavenger | 3Å Molecular Sieves | Silica Gel | Silica is acidic and can trap basic amines, reducing yield. |
Mechanistic Visualization: Hydrolysis vs. Substitution
Figure 2: Competitive Pathways in
Caption: Kinetic competition between the desired amine and water. Pathway B is irreversible and must be suppressed by excluding moisture.
References
-
A New Synthesis of Gefitinib. Synlett, 2019.[3] Describes the acid-mediated displacement of 4-chloroquinazolines with anilines, highlighting the precipitation of the HCl salt to drive yield.
-
Regioselective Nucleophilic Aromatic Substitution. Molecules, 2024.[4] detailed study on the electronic factors (LUMO coefficients) favoring C4 over C2 substitution in dichloroquinazolines.
-
Efficient N-arylation of 4-chloroquinazolines.Beilstein Journal of Organic Chemistry, 2021. Comparison of microwave vs.
efficiency.
Sources
Validation & Comparative
A Comparative Guide to High-Performance Liquid Chromatography (HPLC) Purity Standards for 4-Chloro-2-ethyl-6-iodoquinazoline
Abstract
This guide provides a comprehensive framework for establishing and validating High-Performance Liquid Chromatography (HPLC) methods for the purity assessment of 4-Chloro-2-ethyl-6-iodoquinazoline, a key intermediate in pharmaceutical synthesis. Recognizing the criticality of purity in drug development and manufacturing, this document offers an in-depth comparison of chromatographic strategies, outlines a robust, validated analytical protocol, and explains the scientific rationale behind methodological choices. The content is grounded in the principles of the International Council for Harmonisation (ICH) guidelines, ensuring that the described protocols meet global regulatory standards for trustworthiness and scientific integrity.[1][2][3][4][5] This guide is intended for researchers, analytical scientists, and quality control professionals in the pharmaceutical industry.
Introduction
This compound is a heterocyclic compound of significant interest in medicinal chemistry, often serving as a crucial building block in the synthesis of targeted therapeutics, such as kinase inhibitors.[6][7] The purity of such an intermediate is paramount, as any impurities can carry through the synthetic pathway, potentially impacting the safety, efficacy, and stability of the final Active Pharmaceutical Ingredient (API).
High-Performance Liquid Chromatography (HPLC) is the preeminent analytical technique for purity determination due to its high resolution, sensitivity, and precision.[8] Establishing a robust, reliable, and validated HPLC method is not merely a quality control exercise; it is a regulatory necessity mandated by bodies like the FDA and EMA, following ICH guidelines.[9] This guide will deconstruct the process of developing and comparing HPLC methods for this compound, providing a scientifically-grounded approach to ensure analytical excellence.
Understanding the Analyte: Potential Impurity Profile
A successful purity method begins with a thorough understanding of the target molecule and its potential impurities.[2] Impurities in this compound can originate from several sources:
-
Process-Related Impurities: Arising from the synthetic route, these include unreacted starting materials (e.g., 6-iodo-2-ethyl-quinazolin-4-ol), intermediates, and by-products from side reactions.[6] For instance, incomplete chlorination can leave residual starting material, while alternative reaction pathways could generate positional isomers.
-
Degradation Products: The quinazoline ring system can be susceptible to hydrolysis, particularly at the 4-chloro position, which is reactive toward nucleophiles.[10] Forced degradation studies (stress testing) under acidic, basic, oxidative, and photolytic conditions are essential to identify potential degradants that may form during storage or processing.
-
Residual Solvents: Solvents used in synthesis and purification, such as dichloromethane (DCM) or dimethylformamide (DMF), must be controlled according to ICH Q3C guidelines.[2] While typically analyzed by Gas Chromatography (GC), HPLC methods must ensure these do not interfere with the analysis of other impurities.
A comprehensive impurity profile, detailing both identified and unidentified impurities, is a foundational requirement of the drug substance specification.[2]
Comparative Analysis of HPLC Methodologies
The selection of an appropriate HPLC method is a multi-parameter optimization process. The goal is to achieve adequate resolution between the main component and all known and potential impurities in a reasonable analysis time. A reversed-phase HPLC (RP-HPLC) approach is typically the first choice for a moderately non-polar molecule like this compound.[11][12]
Below is a comparison of key chromatographic parameters and the rationale for their selection.
| Parameter | Option 1: General Purpose C18 | Option 2: Phenyl-Hexyl | Option 3: Cyano (CN) | Rationale & Scientific Justification |
| Stationary Phase (Column) | Octadecylsilane (C18), e.g., 4.6 x 150 mm, 3.5 µm | Phenyl-Hexyl, e.g., 4.6 x 150 mm, 3.5 µm | Cyanopropyl, e.g., 4.6 x 150 mm, 3.5 µm | C18 offers robust hydrophobic retention, making it a universal starting point.[11] Phenyl-Hexyl columns provide alternative selectivity through π-π interactions with the aromatic quinazoline ring, which can be crucial for separating structurally similar isomers. Cyano columns offer different polarity and can be used in both reversed-phase and normal-phase modes, providing a distinct selectivity profile, especially for polar impurities. |
| Mobile Phase A | 0.1% Formic Acid in Water | 0.1% Formic Acid in Water | 0.1% Trifluoroacetic Acid (TFA) in Water | Formic Acid is a common mobile phase modifier that provides protons to suppress the ionization of silanol groups on the column, improving peak shape for basic compounds like quinazolines.[11] TFA is a strong ion-pairing agent that can further improve peak shape but may suppress MS signals if used for LC-MS and can be difficult to remove from the column. |
| Mobile Phase B | Acetonitrile (ACN) | Methanol (MeOH) | Acetonitrile (ACN) | ACN is the preferred organic modifier due to its low viscosity and UV transparency. Methanol offers different solvent selectivity and can alter elution order, which can be leveraged to resolve co-eluting peaks. |
| Elution Mode | Gradient | Gradient | Gradient | A gradient elution is almost always necessary for impurity analysis to elute both early-eluting polar impurities and late-eluting non-polar impurities within a single run while maintaining good peak shape and resolution. |
| Detection | UV/PDA at ~254 nm and λmax | UV/PDA at ~254 nm and λmax | UV/PDA at ~254 nm and λmax | Quinazoline derivatives exhibit strong UV absorbance.[11] A Photodiode Array (PDA) detector is essential. It not only quantifies impurities but also performs peak purity analysis by comparing spectra across a peak, helping to identify co-eluting components. Monitoring at a common wavelength like 254 nm and the compound's specific maximum absorbance (λmax) is recommended. |
Recommended HPLC Protocol and Validation Strategy
Based on extensive experience with similar heterocyclic compounds, a robust starting method would utilize a C18 column with an acidified water/acetonitrile gradient. This approach provides a high probability of success and serves as an excellent baseline for further optimization.
Detailed Experimental Protocol
Objective: To determine the purity of this compound and quantify any related impurities.
Materials:
-
HPLC-grade Acetonitrile (ACN)
-
HPLC-grade Water
-
Formic Acid (FA), >99% purity
-
This compound reference standard and test sample
-
Class A volumetric flasks and pipettes
-
0.22 µm or 0.45 µm syringe filters
Sample Preparation:
-
Diluent: Prepare a mixture of Acetonitrile:Water (50:50, v/v).
-
Standard Solution (0.5 mg/mL): Accurately weigh approximately 25 mg of the reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
Test Solution (0.5 mg/mL): Prepare the test sample in the same manner as the standard solution.
-
Filter all solutions through a 0.22 µm syringe filter prior to injection to prevent particulate matter from damaging the column and system.
HPLC Conditions: | Parameter | Condition | | :--- | :--- | | Instrument | HPLC system with Gradient Pump, Autosampler, and PDA Detector | | Column | Reversed-Phase C18, 4.6 x 150 mm, 3.5 µm particle size | | Mobile Phase A | 0.1% Formic Acid in Water | | Mobile Phase B | 0.1% Formic Acid in Acetonitrile | | Flow Rate | 1.0 mL/min | | Column Temperature | 30 °C | | Injection Volume | 10 µL | | PDA Wavelength | Monitoring at 254 nm; acquire data from 200-400 nm | | Gradient Program | Time (min) | %B | | | 0.0 | 20 | | | 25.0 | 80 | | | 30.0 | 80 | | | 30.1 | 20 | | | 35.0 | 20 |
System Suitability Testing (SST)
Before any sample analysis, the system's performance must be verified. This is a core principle of a self-validating system.
-
Inject the diluent (blank) to ensure no interfering peaks are present.
-
Make five replicate injections of the standard solution.
-
Acceptance Criteria:
-
Tailing Factor (Asymmetry): ≤ 1.5 for the main peak.
-
Relative Standard Deviation (RSD) of Peak Area: ≤ 2.0% for the five replicate injections.
-
Theoretical Plates (N): ≥ 2000 for the main peak.
-
Validation Strategy (ICH Q2(R1))
The chosen analytical method must be validated to demonstrate its suitability for the intended purpose.[1][3][9] The validation should encompass the following parameters:
-
Specificity: Demonstrate that the method can unequivocally assess the analyte in the presence of expected impurities and degradants. This is achieved by spiking the sample with known impurities and analyzing stressed samples.
-
Linearity: Establish a linear relationship between concentration and detector response over a defined range (e.g., from the Limit of Quantitation (LOQ) to 150% of the specification limit for impurities).
-
Accuracy: Determine the closeness of the test results to the true value by analyzing samples spiked with known amounts of impurities (recovery study).
-
Precision:
-
Repeatability: The precision under the same operating conditions over a short interval (e.g., six replicate preparations of the same sample).
-
Intermediate Precision: The precision within the same laboratory but on different days, with different analysts, or on different equipment.
-
-
Limit of Quantitation (LOQ) & Limit of Detection (LOD): The lowest concentration of an impurity that can be reliably quantified and detected, respectively. The LOQ must be below the reporting threshold defined by ICH Q3A (R2), which is typically 0.05% for APIs with a maximum daily dose of ≤ 2g.[2][4]
-
Robustness: Deliberately vary method parameters (e.g., flow rate ±10%, column temperature ±5°C, mobile phase pH ±0.2) to assess the method's reliability during normal use.[1]
Workflow and Data Analysis Visualization
The overall process, from receiving a sample to generating a final purity report, follows a logical and regulated sequence.
Caption: Workflow for HPLC Purity Analysis of Pharmaceutical Intermediates.
Conclusion
The establishment of a robust and validated HPLC purity method is a non-negotiable aspect of pharmaceutical development for intermediates like this compound. A systematic approach, beginning with an understanding of the potential impurity profile and followed by a logical comparison of chromatographic conditions, is essential. The recommended C18-based reversed-phase method provides a strong foundation for analysis. However, the true measure of a method's reliability lies in its comprehensive validation according to ICH Q2(R1) guidelines.[1][3][9] By adhering to these principles of scientific integrity, analytical laboratories can ensure the data they produce is accurate, trustworthy, and fit for the purpose of guaranteeing the quality and safety of new medicines.
References
-
Title: ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology Source: International Council for Harmonisation (ICH) URL: [Link]
-
Title: ICH Q3A(R2) Impurities in New Drug Substances Source: International Council for Harmonisation (ICH) URL: [Link]
-
Title: ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology Source: ECA Academy URL: [Link]
-
Title: ICH Q3A(R2) Impurities in New Drug Substances Source: ECA Academy URL: [Link]
-
Title: ICH Q3A (R2) Impurities in new drug substances - Scientific guideline Source: European Medicines Agency (EMA) URL: [Link]
-
Title: Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry Source: U.S. Food and Drug Administration (FDA) URL: [Link]
-
Title: ICH Q2 R1: Mastering Analytical Method Validation Source: Perpusnas URL: [Link]
-
Title: ICH topic Q 3 A (R2) - Impurities in new drug substances Source: Therapeutic Goods Administration (TGA) URL: [Link]
-
Title: Determination of the Stabilities of New Quinazoline Derivatives by HPLC Source: ResearchGate URL: [Link]
-
Title: HPLC METHOD DEVELOPMENT AND VALIDATION: A REVIEW Source: World Journal of Pharmaceutical and Medical Research URL: [Link]
-
Title: The Reactivity of 2-Ethoxy-4-Chloroquinazoline and Its Use in Synthesis of Novel Quinazoline Derivatives Source: ResearchGate URL: [Link]
Sources
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A Comparative Guide to the Kinase Inhibitory Potency of 2-Ethyl vs. 2-Methyl Quinazolines
In the landscape of kinase inhibitor discovery, the quinazoline scaffold stands out as a "privileged" structure, forming the backbone of numerous FDA-approved anticancer drugs.[1][2] These molecules are adept at targeting the ATP-binding site of key kinases like the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), which are pivotal regulators of cancer cell proliferation and angiogenesis.[3][4] This guide delves into a subtle but critical aspect of their structure-activity relationship (SAR): the impact of substituting the C-2 position with a methyl versus an ethyl group. While seemingly a minor change—the addition of a single methylene unit—this modification can significantly influence binding affinity, selectivity, and overall potency.
This comparison provides an in-depth analysis for researchers, scientists, and drug development professionals, synthesizing experimental data with mechanistic rationale to guide future design strategies.
Comparative Inhibitory Potency: A Data-Driven Analysis
Direct, head-to-head comparisons of 2-methyl and 2-ethyl analogs within the same chemical series are not extensively documented in single publications. However, by examining data across different studies, we can elucidate the principles governing their activity. The C-2 position of the quinazoline core often points towards the solvent-exposed region or a small hydrophobic pocket of the kinase ATP-binding site. Therefore, modifications here are crucial for optimizing interactions.[5][6]
A study on Activin Receptor-Like Kinase-2 (ALK2) inhibitors provides a salient example. Researchers found that increasing the size of the 2-substituent from a methyl group to an ethyl group (or a larger benzyl group) was tolerated but led to a "modest reduction in potency".[7] This suggests that for ALK2, the smaller methyl group provides an optimal fit, and the larger ethyl group may introduce a slight steric hindrance.
Conversely, other studies highlight the importance of bulk at the 2-position for activity against certain receptor tyrosine kinases (RTKs). One study noted that a 2-H substitution (mimicking clinically used inhibitors) resulted in a 7- to 10-fold loss of potency for EGFR, VEGFR-2, and PDGFR-β compared to compounds with a 2-CH3 or 2-Cl substitution, suggesting that the presence of a small hydrophobic group at this position is beneficial.[5]
The following table summarizes findings on various 2-substituted quinazolines to illustrate these context-dependent structure-activity relationships.
| Compound Series | 2-Position Substituent | Target Kinase(s) | Observed Potency / SAR Finding | Reference |
| Quinazolinone Analogs | -CH3 vs. -CH2CH3 | ALK2 | Increasing size from methyl to ethyl was tolerated but modestly reduced potency. | [7] |
| Tetrahydroquinolines | -H vs. -CH3 | EGFR, VEGFR-2, PDGFR-β | 2-H substitution led to a ~7-10 fold loss in potency compared to 2-CH3, indicating bulk is important for activity. | [5] |
| Tetrahydroquinolines | -CH3 vs. -Cl | EGFR, VEGFR-2, PDGFR-β | 2-CH3 and 2-Cl had similar EGFR activity, but 2-CH3 was ~6-10 fold more potent against VEGFR-2 and PDGFR-β. | [5] |
| Dihydrothiazolo-quinazolines | -CH3 | CDK2 | The 2-methyl analog was a highly potent inhibitor with an IC50 of 0.7 nM. | [8] |
These findings underscore a critical principle in medicinal chemistry: the effect of a functional group is highly dependent on the specific topology of the target protein's binding site.
Structure-Activity Relationship (SAR) and Mechanistic Insights
The seemingly minor difference between a methyl and an ethyl group can alter a compound's interaction with a kinase in several ways:
-
Steric Fit and Hydrophobic Interactions : The ATP-binding pocket is a confined space. A methyl group may fit perfectly into a small hydrophobic pocket, contributing favorably to the binding energy. An ethyl group, being larger, might be too bulky, leading to a steric clash with nearby amino acid residues and a reduction in potency.[7] However, if the pocket is slightly larger or more accommodating, the additional hydrophobic surface of the ethyl group could enhance van der Waals interactions, thereby increasing potency.[5]
-
Conformational Effects : The 2-position substituent can influence the orientation of the entire quinazoline scaffold within the binding site. This can affect the crucial hydrogen bond formation between the N-1 of the quinazoline and the "hinge region" of the kinase, a key interaction for many inhibitors.[7]
-
Solubility and Physicochemical Properties : The addition of a methylene group slightly increases lipophilicity. This can impact the compound's aqueous solubility, membrane permeability, and metabolic stability, which are critical factors for cellular activity and overall drug-likeness.
The choice between a 2-methyl and a 2-ethyl group is therefore a classic optimization problem in drug design, balancing the potential for enhanced hydrophobic interactions against the risk of steric clashes.
Key Signaling Pathways: The EGFR Example
To understand the biological impact of these inhibitors, it is essential to visualize their place in cellular signaling. The Epidermal Growth Factor Receptor (EGFR) pathway is a primary target for many quinazoline-based drugs.[1][9] Upon activation, EGFR triggers multiple downstream cascades, including the RAS-RAF-MEK-ERK and PI3K-AKT pathways, which drive cell proliferation, survival, and differentiation.[3][4] Inhibiting EGFR with a potent quinazoline compound blocks these signals, leading to an anti-tumor effect.
Caption: Simplified EGFR signaling pathway inhibited by 2-alkyl quinazolines.
Experimental Protocols & Methodologies
Trustworthy data is built on robust experimental design. The determination of a compound's inhibitory potency (IC50) is typically performed using an in vitro kinase assay. The ADP-Glo™ Kinase Assay is a widely used platform that measures kinase activity by quantifying the amount of ADP produced during the enzymatic reaction.
Protocol: ADP-Glo™ In Vitro Kinase Assay for IC50 Determination
This protocol outlines the steps to determine the concentration of a 2-methyl or 2-ethyl quinazoline inhibitor required to inhibit 50% of a target kinase's activity.
I. Materials and Reagents:
-
Recombinant target kinase (e.g., EGFR, VEGFR-2)
-
Kinase-specific substrate peptide
-
Test Compounds (2-methyl and 2-ethyl quinazoline analogs, dissolved in DMSO)
-
ATP (at a concentration near the Km for the target kinase)
-
ADP-Glo™ Reagent
-
Kinase Detection Reagent
-
Kinase Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)
-
White, opaque 384-well assay plates
II. Step-by-Step Methodology:
-
Compound Plating:
-
Prepare serial dilutions of the 2-methyl and 2-ethyl quinazoline test compounds in DMSO.
-
Transfer a small volume (e.g., 1 µL) of each dilution to the wells of a 384-well assay plate. Include "no inhibitor" (DMSO only) and "no enzyme" controls.
-
-
Kinase Reaction Initiation:
-
Prepare a master mix containing the kinase buffer, the target kinase, and its specific substrate.
-
Add this kinase/substrate mix (e.g., 10 µL) to each well of the assay plate.
-
Prepare a separate "start solution" containing ATP in kinase buffer.
-
Add the ATP solution (e.g., 10 µL) to all wells to initiate the kinase reaction.
-
-
Incubation:
-
Gently mix the plate on a plate shaker for 30 seconds.
-
Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes). The incubation time should be within the linear range of the reaction.
-
-
Reaction Termination and ADP Detection:
-
Add ADP-Glo™ Reagent (e.g., 20 µL) to each well. This terminates the kinase reaction and depletes any remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
-
Conversion of ADP to ATP and Signal Generation:
-
Add Kinase Detection Reagent (e.g., 40 µL) to each well. This reagent contains enzymes that convert the ADP produced by the kinase reaction back into ATP, which is then used by a luciferase to generate a luminescent signal.
-
Incubate at room temperature for 30-60 minutes to allow the luminescent signal to stabilize.
-
-
Data Acquisition and Analysis:
-
Read the luminescence on a microplate reader.
-
The amount of light generated is directly proportional to the amount of ADP produced and, therefore, to the kinase activity.
-
Calculate the percent inhibition for each compound concentration relative to the "no inhibitor" control.
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter dose-response curve to determine the IC50 value.
-
Caption: Experimental workflow for IC50 determination using the ADP-Glo™ assay.
Conclusion
The comparison of 2-ethyl versus 2-methyl quinazolines as kinase inhibitors reveals a nuanced and context-dependent structure-activity relationship. There is no universal rule stating that one is superior to the other. Experimental evidence suggests that the optimal substitution is highly dependent on the specific topology of the target kinase's ATP-binding site.[5][7] A methyl group may be ideal for tight, sterically-defined pockets, while an ethyl group could offer advantages in more accommodating pockets where additional hydrophobic interactions can be leveraged. This guide underscores the necessity of empirical testing and iterative design in medicinal chemistry. By synthesizing and evaluating closely related analogs, researchers can meticulously probe the active site of a kinase, leading to the development of inhibitors with enhanced potency and selectivity.
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Introduction: The Quinazoline Scaffold and the Role of Mass Spectrometry
A Senior Application Scientist's Guide to Mass Spectrometry Fragmentation of Iodo-Quinazoline Derivatives
Quinazoline and its derivatives represent a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents, including anticancer drugs like gefitinib and erlotinib.[1] The functionalization of the quinazoline scaffold allows for the fine-tuning of pharmacological activity, and halogenation is a common strategy to modulate these properties. Iodo-quinazoline derivatives, in particular, are of significant interest in drug development and chemical biology.
The precise structural characterization of these complex molecules is paramount, and mass spectrometry (MS) stands as an indispensable analytical tool for this purpose. By ionizing the molecule and analyzing the mass-to-charge ratio (m/z) of the resulting fragments, we can piece together its structure. This guide provides an in-depth comparison and analysis of the predicted fragmentation patterns of iodo-quinazoline derivatives, drawing upon established principles for both the quinazoline core and halogenated aromatic systems. It is designed for researchers and drug development professionals who utilize mass spectrometry for the structural elucidation of novel chemical entities.
Fundamentals of Analysis: Ionization and Instrumentation
The choice of ionization technique and mass analyzer is critical for obtaining high-quality data.
-
Ionization Techniques: Electrospray ionization (ESI) is generally the preferred method for quinazoline derivatives due to their polarity and thermal lability.[2][3] It typically generates protonated molecules, [M+H]⁺, which are even-electron ions that provide clear molecular weight information.[4] Electron ionization (EI) can also be used, but its high-energy nature often leads to extensive fragmentation and a less abundant or absent molecular ion peak.[5][6][7]
-
Mass Analyzers: High-resolution mass spectrometers, such as Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instruments, are ideal. They provide accurate mass measurements, enabling the determination of elemental compositions for both the parent ion and its fragments, which is crucial for confident structural assignment.[8][9] Tandem mass spectrometry (MS/MS) is essential for controlled fragmentation, allowing for the systematic study of dissociation pathways.[2][4][10]
Predicted Fragmentation Pathways of the Iodo-Quinazoline Scaffold
The fragmentation of an iodo-quinazoline derivative is a composite of the pathways characteristic of the quinazoline core and the influence of the iodine substituent. The following sections detail these predicted pathways.
Fragmentation of the Unsubstituted Quinazoline Core
Under collision-induced dissociation (CID), the protonated quinazoline core is expected to undergo cleavages of the pyrimidine ring. A common pathway involves a retro-Diels-Alder (RDA) reaction, a well-documented fragmentation mechanism for heterocyclic systems.[11][12][13] This can lead to the loss of neutral molecules like hydrogen cyanide (HCN). Subsequent fragmentations can involve further ring cleavages.
Caption: Predicted fragmentation of the basic quinazoline core.
The Defining Influence of the Iodine Substituent
The presence of an iodine atom introduces highly characteristic and often dominant fragmentation pathways due to the relative weakness of the C-I bond.
-
Loss of Iodine Radical (I•): The most prominent fragmentation pathway for iodo-aromatic compounds is the homolytic cleavage of the C-I bond, resulting in the loss of a neutral iodine radical (mass loss of 127 Da).[2][3] This generates a stable quinazolinyl cation. This fragmentation is often a primary indicator of an iodine-containing compound.
-
Loss of Hydrogen Iodide (HI): The elimination of a neutral HI molecule (mass loss of 128 Da) is another common pathway, particularly if a hydrogen atom is suitably positioned.
-
Isotopic Signature: A key feature of iodine is that it is monoisotopic (¹²⁷I).[2] This simplifies the mass spectrum, as there will be no M+2 peak arising from isotopic distribution, unlike with chlorine or bromine.[14][15][16] Any observed M+1 peak will be due to the natural abundance of ¹³C.
The interplay of these pathways is illustrated below. The initial fragmentation is dominated by the loss of the iodine atom, followed by fragmentation of the remaining quinazoline ring structure.
Caption: Predicted fragmentation pathways for an iodo-quinazoline derivative.
Comparative Analysis: Positional Isomers
The position of the iodine atom on the quinazoline ring can influence the relative abundance of fragment ions. For instance, iodine substitution on the benzene portion of the ring versus the pyrimidine portion may alter the propensity for certain ring cleavages or HI loss. While specific literature on iodo-quinazoline isomers is scarce, we can predict that the most stable resulting cation will be the preferred fragmentation pathway.
| Precursor Ion (Isomer) | Primary Fragment | Predicted Relative Abundance | Rationale |
| 6-Iodo-Quinazoline | [M+H-127]⁺ | High | Forms a stable aryl cation. Loss of I• is highly favored. |
| [M+H-128]⁺ | Moderate | Loss of HI is possible but may be less favored than radical loss. | |
| 2-Iodo-Quinazoline | [M+H-127]⁺ | High | Forms a heterocyclic cation. Loss of I• is expected to be a major pathway. |
| [M+H-27]⁺ | Low | Fragmentation of the quinazoline core may be less competitive than C-I bond cleavage. |
This table presents predicted relative abundances based on general fragmentation principles. Actual results may vary depending on experimental conditions.
Experimental Protocol: Acquiring High-Quality MS/MS Data
This protocol provides a general framework for analyzing iodo-quinazoline derivatives using a Q-TOF mass spectrometer coupled with liquid chromatography (LC-MS/MS).
1. Sample Preparation:
-
Dissolve the iodo-quinazoline derivative in a suitable solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 µg/mL.
-
Incorporate an internal standard if quantitative analysis is required.
2. Liquid Chromatography (LC) Conditions:
-
Column: A standard C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is typically suitable.
-
Mobile Phase A: Water with 0.1% formic acid (to promote protonation).
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A gradient from 5% to 95% B over several minutes should be optimized to achieve good separation.
-
Flow Rate: 0.3-0.5 mL/min.
-
Injection Volume: 1-5 µL.
3. Mass Spectrometry (MS) Conditions:
-
Ionization Mode: ESI Positive ([M+H]⁺).
-
Capillary Voltage: 3.0-4.0 kV.
-
Cone/Declustering Potential: 20-40 V. A higher voltage may induce in-source fragmentation, which can be useful for targeted detection of iodine loss.[6]
-
Source Temperature: 120-150 °C.
-
Desolvation Gas Flow: 600-800 L/hr (Nitrogen).
-
Acquisition Mode:
-
MS Scan: Acquire survey scans over a range of m/z 50-1000 to identify the protonated molecule.
-
MS/MS (Tandem MS): Select the [M+H]⁺ ion for collision-induced dissociation (CID).
-
Collision Energy: Ramp the collision energy (e.g., 10-40 eV) to observe the full spectrum of fragment ions. The optimal energy will depend on the stability of the specific derivative.
-
4. Data Analysis:
-
Identify the accurate mass of the precursor ion and confirm its elemental composition.
-
Analyze the MS/MS spectrum to identify key fragments, such as the loss of 127 Da (I•) and 128 Da (HI).
-
Use the accurate mass of fragment ions to propose their elemental compositions and confirm the fragmentation pathways.
Conclusion
While direct experimental data for the mass spectrometric fragmentation of a wide range of iodo-quinazoline derivatives is limited in the public domain, a robust predictive model can be constructed by combining the known fragmentation patterns of the quinazoline core with the well-established behavior of iodo-aromatic compounds. The key diagnostic fragmentations are the loss of an iodine radical (127 Da) and hydrogen iodide (128 Da). The monoisotopic nature of iodine simplifies spectral interpretation. This guide provides a foundational framework for researchers to approach the structural elucidation of these important molecules, enabling faster and more confident characterization in drug discovery and development workflows.
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Quantitative Chemical Proteomics Profiling Differentiates Erlotinib from Gefitinib in EGFR Wild-Type Non–Small Cell Lung Carcinoma Cell Lines. American Association for Cancer Research Journals. [Link]
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Electron Impact Ionization Mass Spectra of 3-Amino 5,6-dimethoxyl-2-methyl quinazolin-4-(3H)-one Derivative. Semantic Scholar. [Link]
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Electron Impact Ionization Mass Spectra of 3-Amino 5,6-Dimethoxyl-2-Methyl Quinazolin-4-(3H)-One Derivative. Science Publishing Group. [Link]
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Isotopes in Mass Spectrometry. Chemistry Steps. [Link]
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C6H5Cl mass spectrum of chlorobenzene fragmentation pattern... Doc Brown's Advanced Organic Chemistry. [Link]
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Isotopes: Br and Cl. Chemistry LibreTexts. [Link]
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Deiodination of iodinated aromatic compounds with electrospray ionization mass spectrometry. ResearchGate. [Link]
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Induced in-source fragmentation for the selective detection of organic bound iodine by liquid chromatography/electrospray mass spectrometry. PubMed. [Link]
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mass spectrum of 1-iodobutane C4H9I... Doc Brown's Advanced Organic Chemistry. [Link]
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Electron Impact Ionization Mass Spectra of 3-Amino 5,6-Dimethoxyl-2-Methyl Quinazolin-4-(3H)-One Derivative. ResearchGate. [Link]
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Fragmentation (mass spectrometry). Wikipedia. [Link]
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The Mechanism of a Retro-Diels–Alder Fragmentation of Luteolin: Theoretical Studies Supported by Electrospray Ionization Tandem Mass Spectrometry Results. MDPI. [Link]
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(PDF) Retro‐Diels‐Alder reaction in mass spectrometry. ResearchGate. [Link]
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The Mechanism of a Retro-Diels–Alder Fragmentation of Luteolin... MDPI. [Link]
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Mass spectrometry: Retro diels alder fragmentation. YouTube. [Link]
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(PDF) Investigation of fragmentation behaviours of isoquinoline alkaloids... ResearchGate. [Link]
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(PDF) Retro-Diels-Alder reaction in mass spectrometry. ResearchGate. [Link]
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An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. ELTE. [Link]
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Fragmentation reactions using electrospray ionization mass spectrometry... RSC Publishing. [Link]
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Electrospray tandem mass spectrometric analysis of novel synthetic quinoxalinone derivatives. PubMed. [Link]
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DMAP-Catalyzed One-Pot Synthesis of Quinazoline-2,4-diones... ACS Omega. [Link]
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The spectrogram data of quinazoline derivatives containing a dithioacetal moiety. PMC. [Link]
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A Senior Application Scientist's Guide to the Definitive Identification of 4-Chloro-2-ethyl-6-iodoquinazoline
The Imperative for an Unambiguous Reference Standard
In the landscape of pharmaceutical development and synthetic chemistry, the quinazoline scaffold is a cornerstone for creating potent therapeutic agents.[1] Molecules like 4-Chloro-2-ethyl-6-iodoquinazoline are critical intermediates, where each substituent is precisely placed to enable subsequent synthetic transformations, such as in the development of kinase inhibitors.[2][3] The absolute identity and purity of such an intermediate are not mere data points; they are the foundation upon which the validity of subsequent research and the safety of potential therapeutics are built.
This guide provides a multi-faceted analytical strategy for the definitive identification and purity assessment of this compound. We will move beyond a simple listing of techniques to explain the causality behind our analytical choices, establishing a self-validating workflow that ensures the highest degree of confidence in your reference standard. We will compare the primary and orthogonal analytical techniques, providing the rationale and experimental data needed to establish an unimpeachable chemical identity.
Purity First: The Chromatographic Assessment
Before delving into structural elucidation, we must first establish the purity of the material. High-Performance Liquid Chromatography (HPLC) is the gold standard for this purpose, capable of separating the target compound from starting materials, by-products, and degradants.
Causality of Method Selection: For a molecule like this compound, a reversed-phase (RP) method is the logical starting point due to its relatively nonpolar, aromatic structure.[4] A C18 column provides the necessary hydrophobic interaction to retain the molecule, while a mobile phase of acetonitrile and water allows for fine-tuning of the elution.[5][6] UV detection is ideal, as the quinazoline ring system exhibits strong absorbance.[4]
Potential Impurities: Based on common synthetic routes for similar compounds, such as the chlorination of a quinazolin-4-ol precursor[2][7], potential process-related impurities could include:
-
6-iodo-2-ethylquinazolin-4-ol: The unreacted precursor to the chlorination step.
-
4-Chloro-6-iodoquinazoline: An intermediate if the ethyl group is added in a separate step.
These impurities have different polarities and will be readily separated by the optimized HPLC method.
Comparative HPLC Performance
| Parameter | Method A: Isocratic Elution | Method B: Gradient Elution | Rationale & Recommendation |
| Column | C18, 5 µm, 4.6 x 250 mm | C18, 5 µm, 4.6 x 250 mm | Standard workhorse for quinazoline derivatives.[6] |
| Mobile Phase | Acetonitrile:Water (70:30 v/v) with 0.1% Formic Acid | A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in AcetonitrileGradient: 50% B to 95% B over 15 min | Formic acid ensures good peak shape and MS compatibility.[8] A gradient is superior for resolving impurities with different polarities. |
| Flow Rate | 1.0 mL/min | 1.0 mL/min | Standard for analytical scale. |
| Detection | UV at 254 nm | UV at 254 nm | Quinazolines show strong absorbance at this wavelength.[4][6] |
| Performance | Shorter run time, may co-elute closely related impurities. | Longer run time, provides superior resolution of potential impurities. | Method B is recommended for reference standard qualification due to its enhanced resolving power. |
Definitive Identification: Spectroscopic & Spectrometric Analysis
Once purity is established, a combination of spectroscopic techniques is required to confirm the molecular structure unequivocally.
Mass Spectrometry (MS): The Molecular Weight Gatekeeper
Mass spectrometry provides the precise molecular weight and elemental composition, acting as the first gatekeeper for structural confirmation.
Expert Insight: For a halogenated compound like this, the isotopic pattern is a dead giveaway. Chlorine exists as two primary isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio.[9] This results in a characteristic M+ and M+2 peak pattern, separated by 2 m/z units, with a relative intensity of ~3:1. This is a non-negotiable feature for any chlorine-containing molecule. Furthermore, the carbon-iodine bond is the weakest of the carbon-halogen bonds, often leading to a prominent fragment ion corresponding to the loss of iodine ([M-127]⁺).[10][11]
Expected Mass Spectrometry Data:
-
Molecular Formula: C₁₀H₈ClIN₂
-
Monoisotopic Mass: 317.94 g/mol
-
Key Ion Clusters (m/z):
-
[M]⁺: 317.9 (for ³⁵Cl), Relative Intensity: 100%
-
[M+2]⁺: 319.9 (for ³⁷Cl), Relative Intensity: ~33%
-
-
Primary Fragment: [M-I]⁺ at m/z 191.0
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Architectural Blueprint
While MS confirms the mass, NMR spectroscopy reveals the atomic connectivity, providing the definitive architectural blueprint of the molecule. Both ¹H and ¹³C NMR are essential.
Expert Insight: The ¹H NMR spectrum is particularly informative. We can predict the chemical shifts and splitting patterns for every proton in the molecule based on its chemical environment. The ethyl group will present as a classic quartet and triplet. The three protons on the iodo-substituted ring and the single proton on the chloro-substituted ring will appear as distinct signals in the aromatic region, with their coupling providing clear evidence of their relative positions.
Predicted ¹H NMR (400 MHz, CDCl₃) and ¹³C NMR (100 MHz, CDCl₃) Data
| Assignment | Predicted ¹H Shift (ppm) & Multiplicity | Predicted ¹³C Shift (ppm) | Rationale |
| -CH₂-CH₃ | ~1.4 (t, 3H, J=7.6 Hz) | ~14 | Standard aliphatic methyl group coupled to a methylene. |
| -CH₂-CH₃ | ~3.1 (q, 2H, J=7.6 Hz) | ~30 | Methylene group adjacent to the electron-deficient quinazoline ring, causing a downfield shift. |
| H-5 | ~8.1 (d, 1H, J=8.8 Hz) | ~128 | Influenced by the adjacent nitrogen and deshielded. |
| H-7 | ~8.2 (dd, 1H, J=8.8, 2.0 Hz) | ~140 | Coupled to both H-5 and H-8. |
| H-8 | ~8.6 (d, 1H, J=2.0 Hz) | ~122 | Deshielded by the iodine atom and adjacent nitrogen. |
| C-2 | - | ~163 | Carbon attached to two nitrogens and the ethyl group. |
| C-4 | - | ~155 | Carbon bearing the chlorine atom. |
| C-6 | - | ~95 | Carbon directly attached to iodine, showing a significant upfield shift. |
| Other Ar-C | - | ~120-150 | Remaining aromatic carbons in the quinazoline core. |
Note: Predicted values are based on standard substituent effects on the quinazoline scaffold. Actual experimental values may vary slightly.
Elemental Analysis: The Final Formulaic Confirmation
Elemental analysis provides the percentage composition of carbon, hydrogen, and nitrogen, offering an orthogonal confirmation of the molecular formula derived from mass spectrometry.
Theoretical vs. Acceptable Experimental Values for C₁₀H₈ClIN₂:
| Element | Theoretical % | Acceptable Range |
|---|---|---|
| Carbon (C) | 37.71% | 37.41 - 38.01% |
| Hydrogen (H) | 2.53% | 2.23 - 2.83% |
| Nitrogen (N) | 8.79% | 8.49 - 9.09% |
An experimental result within ±0.3% of the theoretical value is considered a confirmation of the empirical formula.
Workflow & Method Comparison
Caption: Logical workflow for qualifying a chemical reference standard.
Head-to-Head Technique Comparison
| Technique | Information Provided | Strengths | Limitations |
| HPLC-UV | Purity, presence of impurities | Highly quantitative, excellent for resolving mixtures[12] | Provides no definitive structural information |
| Mass Spec. | Molecular weight, elemental formula, isotopic pattern[13] | High sensitivity, confirms Cl presence via M+2 peak[9] | Isomers are often indistinguishable, destructive technique |
| NMR (¹H, ¹³C) | Unambiguous 3D structure and connectivity | Definitive structural elucidation, non-destructive[13] | Lower sensitivity, requires more sample (~5-10 mg) |
| Elemental | Empirical formula (%C, H, N) | Orthogonal confirmation of composition | Requires high purity, provides no structural data[13] |
Detailed Experimental Protocols
Protocol 1: HPLC-UV Purity Analysis (Gradient Method)
-
Column: C18 reversed-phase, 5 µm, 4.6 x 250 mm.
-
Mobile Phase A: 0.1% Formic Acid in HPLC-grade Water.
-
Mobile Phase B: 0.1% Formic Acid in HPLC-grade Acetonitrile.
-
Gradient Program:
-
0-2 min: 50% B
-
2-17 min: 50% to 95% B
-
17-20 min: 95% B
-
20-22 min: 95% to 50% B
-
22-25 min: 50% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.[4]
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh ~1 mg of the compound and dissolve in 10 mL of Acetonitrile:Water (1:1) to make a 0.1 mg/mL solution. Filter through a 0.22 µm syringe filter before injection.[4]
-
Detection: UV Diode Array Detector (DAD), monitoring at 254 nm.
-
Acceptance Criteria: Main peak should represent >99.5% of the total peak area.
Protocol 2: High-Resolution Mass Spectrometry (HRMS)
-
Ionization Mode: Electrospray Ionization (ESI), Positive Mode.
-
Mass Analyzer: Orbitrap or Time-of-Flight (TOF).
-
Sample Infusion: Introduce the sample solution (from HPLC prep, further diluted 100-fold) directly into the source at 5 µL/min.
-
Data Acquisition: Scan from m/z 100-500.
-
Data Analysis:
-
Confirm the m/z of the monoisotopic mass to within 5 ppm of the theoretical value (317.9421).
-
Verify the presence of the [M+2]⁺ ion at ~m/z 319.9392.
-
Confirm the relative intensity of the [M]⁺:[M+2]⁺ cluster is approximately 3:1.
-
Protocol 3: NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the compound in ~0.7 mL of deuterated chloroform (CDCl₃).
-
Instrument: 400 MHz (or higher) NMR Spectrometer.
-
¹H NMR Acquisition:
-
Acquire 16-32 scans.
-
Reference the spectrum to the residual CHCl₃ signal at 7.26 ppm.
-
-
¹³C NMR Acquisition:
-
Acquire 1024-2048 scans with proton decoupling.
-
Reference the spectrum to the CDCl₃ signal at 77.16 ppm.
-
-
Data Analysis: Integrate all peaks in the ¹H spectrum and assign all signals based on their chemical shift, multiplicity, and coupling constants, comparing them to the predicted values.
Conclusion
The definitive identification of a reference standard for this compound is not achieved by a single technique but by the convergence of evidence from a suite of orthogonal analytical methods. By following a logical workflow—establishing purity with HPLC, confirming mass and formula with HRMS and elemental analysis, and finally, elucidating the precise molecular architecture with NMR—we create a self-validating system. This rigorous, evidence-based approach ensures the unequivocal identity of the reference standard, providing the bedrock of confidence required for its use in drug discovery and development.
References
- SIELC Technologies. (n.d.). Separation of Quinazoline on Newcrom R1 HPLC column.
- BenchChem. (2025). Method development for the analysis of 2-Bromobenzo[h]quinazoline by HPLC.
- Taylor & Francis. (2007, February 7). Determination of the Stabilities of New Quinazoline Derivatives by HPLC.
- BenchChem. (2025). A Comparative Guide to the Analytical Characterization of Quinazolin-2-ylboronic Acid Products.
- Semantic Scholar. (n.d.). Stability-indicating HPLC Method for Determination of 7,8,9,10-tetrahydroazepino[2,1b]quinazolin-12(6H)-one, a Potential Anticancer Agent.
- Aviv Analytical. (2013, July 11). Organo-Iodine Compounds Analysis by the 5975-SMB GC-MS with Cold EI.
- Taylor & Francis Online. (2009, January 22). Development and Validation of HPLC Assay of a New Molecule, 6-methyl-3-phenethyl-3, 4-dihydro-1H-quinazoline-2-thione from Solid Lipid Nanoparticles and its Topical Formulations.
- diabeticstudies.org. (n.d.). Analytical and Biological Characterization of Quinazoline Semicarbazone Derivatives.
- ResearchGate. (2025, August 5). Determination of the Stabilities of New Quinazoline Derivatives by HPLC.
- Semantic Scholar. (n.d.). Synthesis and characterization of novel polyvalent organoiodine compounds.
- Guidechem. (2022, September 26). What is the synthesis method of 4-Chloro-6-iodoquinazoline?.
- PMC. (n.d.). Intermolecular Halogen Bond Detected in Racemic and Optically Pure N-C Axially Chiral 3-(2-Halophenyl)quinazoline-4-thione Derivatives.
- Wikipedia. (n.d.). Organoiodine chemistry.
- ACS Publications. (2024, March 19). Enrichment of Geogenic Organoiodine Compounds in Alluvial-Lacustrine Aquifers: Molecular Constraints by Organic Matter.
- JOCPR. (2013, April 15). Synthesis, characterization and biological evaluation of iodoquinazolinone derivatives.
- Simson Pharma Limited. (n.d.). 4-Chloro-6-iodoquinazoline | CAS No- 98556-31-1.
- Wikipedia. (n.d.). Hypervalent organoiodine compounds.
- ChemicalBook. (2026, January 13). 4-Chloro-6-iodoquinazoline | 98556-31-1.
- Rsc.org. (n.d.). Amides as key intermediates for the synthesis of 2,4-disubstituted quinazolines via acceptorless dehydrogenative coupling of alcohol.
- PubChem. (n.d.). 4-Chloro-6-iodoquinazoline | C8H4ClIN2 | CID 11173809.
- Arkat USA. (2021). A short review on synthetic strategies towards quinazoline based anticancer drugs.
- Sigma-Aldrich. (n.d.). 4-chloro-6-iodoquinazoline AldrichCPR.
- ChemBK. (2024, April 9). 4-chloro-6-iodoquinazoline.
- SciELO México. (n.d.). Identification, synthesis and structure assignment of two impurities of Erlotinib, a drug used for the treatment of some types of cancer.
- ResearchGate. (2025, August 5). Mass spectrometry of halogen-containing organic compounds.
- ChemicalBook. (n.d.). 4-CHLORO-2-PHENYLQUINAZOLINE(6484-25-9) 1H NMR spectrum.
- PubMed. (1972, February). Studies on the chemistry and mass spectrometry of oxoquinazolines.
- MDPI. (n.d.). Synthesis and Spectral Characterization of 4,7-Dichloro-6-nitroquinazoline.
- Frontiers. (n.d.). Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances.
- Chemistry LibreTexts. (2023, August 29). Organic Compounds Containing Halogen Atoms.
- PMC. (n.d.). Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents.
- PubChem. (n.d.). 4-Chloro-2-ethyl-6-methylaniline | C9H12ClN | CID 3018019.
- SpectraBase. (n.d.). 4-Chloro-2-ethynylaniline.
Sources
- 1. Frontiers | Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances [frontiersin.org]
- 2. guidechem.com [guidechem.com]
- 3. arkat-usa.org [arkat-usa.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. tandfonline.com [tandfonline.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. 4-Chloro-6-iodoquinazoline | 98556-31-1 [chemicalbook.com]
- 8. Separation of Quinazoline on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Advanced GC-MS Blog Journal: Organo-Iodine Compounds Analysis by the 5975-SMB GC-MS with Cold EI [blog.avivanalytical.com]
- 11. Organoiodine chemistry - Wikipedia [en.wikipedia.org]
- 12. tandfonline.com [tandfonline.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
Safety Operating Guide
4-Chloro-2-ethyl-6-iodoquinazoline proper disposal procedures
Operational Guide: Safe Disposal and Handling of 4-Chloro-2-ethyl-6-iodoquinazoline
Part 1: Chemical Hazard Profile & Stability Assessment
Effective disposal requires understanding why this compound is hazardous.[1] this compound is not merely "chemical waste"; it is a high-energy electrophile designed for reactivity.[1][2]
-
The Reactive Core (C-Cl Bond): The chlorine at the C4 position is highly susceptible to nucleophilic attack.[1][2] In the presence of atmospheric moisture or aqueous waste, it hydrolyzes to release Hydrochloric Acid (HCl) and the corresponding quinazolinone.[1] This generates heat and pressurizes waste containers.[1]
-
The Heavy Halogen (C-I Bond): The iodine at C6 classifies this strictly as Halogenated Organic Waste .[1] It cannot be treated via standard oxidizers (bleach) as this may liberate toxic iodine gas (
).[1]
Physicochemical Properties Relevant to Disposal
| Property | Value / Characteristic | Operational Implication |
| Physical State | Solid (Pale yellow to tan powder) | Dust inhalation hazard; use powder funnel.[1][2] |
| Reactivity | Moisture Sensitive | DO NOT place in general trash.[1][2] Hydrolysis releases corrosive HCl fumes.[1] |
| Solubility | Low in water; High in DMSO, DCM, EtOAc | Use halogenated organic solvents for rinsing glassware.[1] |
| Corrosivity | Category 1B (Potential) | Causes severe skin burns/eye damage upon contact/hydrolysis.[1][2][3] |
| Waste Class | Halogenated / Toxic / Corrosive | Requires high-temperature incineration.[1][2] |
Part 2: Pre-Disposal Stabilization (The "Quenching" Protocol)[1][2]
STOP & ASSESS: Does the material need to be quenched?
-
Pure Solid: Dispose of directly as hazardous waste (skip to Part 3).[1] Do not solvate unnecessarily.
-
Reaction Mixtures/Mother Liquors: If the solution is acidic or contains unreacted starting material, quenching is recommended to prevent container pressurization.[1]
Quenching Protocol (Small Scale < 10g)
Objective: Convert the reactive 4-chloro species to the stable, non-corrosive 4-hydroxy derivative (quinazolinone).[1][2]
-
Preparation: Work in a fume hood. Wear butyl rubber gloves, lab coat, and face shield.[1]
-
Dissolution: Dissolve the waste material in a minimal amount of Dichloromethane (DCM) or Tetrahydrofuran (THF).[1]
-
Neutralization:
-
Slowly add an equal volume of 10% aqueous Sodium Carbonate (
) . -
Caution: Gas evolution (
) and heat will occur.[1] -
Stir vigorously for 30 minutes.
-
-
Verification: Check pH of the aqueous layer.[1] It should remain basic (pH > 9).[1]
-
Separation: Transfer the biphasic mixture to the Halogenated Solvent Waste container. The organic layer contains the deactivated quinazoline; the aqueous layer captures the neutralized acid.
Part 3: Disposal Workflow & Decision Matrix
The following diagram outlines the logical flow for disposing of this compound to ensure compliance and safety.
Figure 1: Decision matrix for the safe disposal of halogenated quinazoline derivatives.
Part 4: Step-by-Step Disposal Procedures
Scenario A: Solid Waste (Pure Compound)
-
Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar or a clear glass jar with a Teflon-lined screw cap.[1][2]
-
Why: Avoid metal containers; residual HCl hydrolysis can corrode metal, leading to leaks.[1]
-
-
Transfer: Transfer solid using a disposable spatula.[1] Do not generate dust.[1][4]
-
Labeling: Affix a hazardous waste tag immediately.[1]
-
Storage: Store in the Satellite Accumulation Area (SAA) inside a secondary container until pickup.
Scenario B: Liquid Waste (HPLC Waste / Reaction Mixtures)
-
Segregation: STRICTLY segregate into the Halogenated Solvent stream.[1]
-
Critical: Do not mix with oxidizing acids (Nitric/Perchloric) or strong alkali waste without prior neutralization.[1]
-
-
Compatibility: Ensure the waste solvent is compatible (e.g., DCM, Chloroform, Ethyl Acetate).[1]
-
Venting: If the waste was recently quenched or acidified, use a vented cap for the first 24 hours to prevent pressure buildup from off-gassing.[1]
Scenario C: Contaminated Debris (Gloves/Paper)[1][2]
-
Collection: Place contaminated gloves, weigh boats, and paper towels into a clear thick-walled polyethylene bag (6 mil).[1]
-
Sealing: Goose-neck seal the bag (twist and tape).
-
Disposal: Place the sealed bag into the solid hazardous waste drum (often the "Dry Debris" drum). Do not place in regular trash or biohazard bins.
Part 5: Regulatory & Emergency Information
Waste Classification Codes
Proper coding ensures the waste is incinerated at the correct temperature to destroy the halogenated ring system.[1]
| Authority | Code | Classification Description |
| US EPA (RCRA) | D002 | Corrosive (if pH < 2 or hydrolyzes to acid).[1][2] |
| US EPA (RCRA) | D022 | Chloroform (if used as solvent).[1][2] |
| EU EWC | 07 01 03* | Organic halogenated solvents, washing liquids, and mother liquors.[1] |
| DOT Shipping | UN 2923 | Corrosive solids, toxic, n.o.s. (this compound).[1][2] |
Emergency Spill Response
-
Minor Spill (< 5g):
-
Skin Contact:
References
-
National Research Council.[1][8] (2011).[1][3] Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[1][8] [Link]1][2]
-
U.S. Environmental Protection Agency.[1][9] (2024).[1][3][6] Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. EPA.gov.[1] [Link]1][2]
-
PubChem.[1] (n.d.). 4-Chloroquinazoline Compound Summary. National Library of Medicine.[1] [Link]1][2]
-
Occupational Safety and Health Administration (OSHA).[1][6] (2012).[1][6] Hazard Communication Standard: Safety Data Sheets. OSHA.gov.[1] [Link]1][2]
Sources
- 1. eCFR :: Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32 [ecfr.gov]
- 2. echemi.com [echemi.com]
- 3. dcfinechemicals.com [dcfinechemicals.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 6. fishersci.com [fishersci.com]
- 7. campusoperations.temple.edu [campusoperations.temple.edu]
- 8. reed.edu [reed.edu]
- 9. 40 CFR Appendix III to Subpart E of Part 268 - List of Halogenated Organic Compounds Regulated Under § 268.32 | Electronic Code of Federal Regulations (e-CFR) | US Law | LII / Legal Information Institute [law.cornell.edu]
Personal protective equipment for handling 4-Chloro-2-ethyl-6-iodoquinazoline
Executive Summary: The "Need-to-Know"
4-Chloro-2-ethyl-6-iodoquinazoline is not a benign building block. As a Senior Application Scientist, I urge you to look beyond the generic "Irritant" label often found on preliminary SDS documents for rare intermediates.
Structurally, this molecule possesses a labile chlorine at the 4-position of the quinazoline ring. In the presence of moisture (even atmospheric humidity), it hydrolyzes to release Hydrochloric Acid (HCl) and the corresponding 4-hydroxyquinazoline. Furthermore, the 4-chloro moiety is a potent electrophile, making this compound a likely skin sensitizer and potential alkylating agent.
Immediate Directive: Treat this compound as a Corrosive Solid and a High-Potency Sensitizer . All handling must occur inside a certified chemical fume hood.[1]
Hazard Analysis & Mechanistic Justification
To select the correct PPE, we must understand the chemical behavior of the threat.[2]
| Feature | Chemical Behavior | Safety Implication |
| 4-Chloro Group | Highly electrophilic; susceptible to Nucleophilic Aromatic Substitution ( | Sensitization Risk: Can alkylate skin proteins, leading to allergic contact dermatitis. Corrosive Risk: Hydrolyzes on moist skin/mucosa to form HCl. |
| 6-Iodo Group | Heavy halogen; weak C-I bond. | Photolability: Light sensitivity may degrade the compound, releasing free iodine ( |
| Physical State | Solid (Powder/Crystal). | Inhalation Risk: Dust generation during weighing is the primary exposure vector. |
PPE Matrix: The Defense System
Do not rely on standard "blue nitrile" gloves alone. Chlorinated heterocycles can permeate thin nitrile rubber faster than expected, especially when dissolved in organic solvents like DCM or DMF.
Personal Protective Equipment Specifications
| Zone | Recommended Equipment | Technical Rationale |
| Respiratory | Fume Hood (Face velocity: 80–100 fpm). If hood is unavailable (Emergency only):P100/N95 Respirator . | Primary containment of dust and HCl vapors. |
| Ocular | Chemical Splash Goggles (ANSI Z87.1+). Prohibited: Standard safety glasses with side shields. | Goggles seal against the face, preventing corrosive dust or hydrolyzed acid vapors from bypassing the lens. |
| Dermal (Hands) | Double Gloving Technique: Inner: 4 mil Nitrile (High dexterity). Outer: 8 mil Nitrile or Silver Shield® (Laminate) for stock solutions. | Self-Validating Step: Inspect inner glove immediately upon removing outer glove. Any discoloration indicates breakthrough. |
| Dermal (Body) | Tyvek® Lab Coat or Sleeve Covers over standard cotton coat. | Cotton absorbs chemicals and holds them against the skin. Tyvek repels dust and splashes. |
Operational Protocol: Step-by-Step Handling
This protocol is designed as a closed-loop system to prevent cross-contamination.
Phase 1: Preparation & Weighing
-
Static Control: Iodinated compounds are heavy and prone to static charge. Use an anti-static gun or ionizing bar inside the balance draft shield to prevent powder scattering.
-
Lining: Place a disposable absorbent pad (plastic side down) in the hood. This defines the "Hot Zone."
-
Weighing:
-
Do not weigh directly into a flask. Weigh into a glass weighing boat or vial.
-
Why? If you spill on the balance, decontamination is difficult. Spilling into a boat allows for easy containment.
-
Phase 2: Solubilization & Reaction
-
Solvent Addition: When dissolving (e.g., in DMF or DMSO), add solvent slowly .
-
Vessel Management: Keep reaction vessels capped with a septum and vented via a needle to an inert gas line (Nitrogen/Argon) to exclude moisture.
Phase 3: Decontamination & Cleanup
-
The Quench Solution: Prepare a 5% Sodium Bicarbonate (
) solution. -
Wipe Down:
-
Apply
solution to paper towels (do not spray directly to avoid aerosolizing dust). -
Wipe the "Hot Zone" and balance area.
-
Validation: A bubbling reaction indicates the neutralization of acidic hydrolysis products.
-
Follow with a water rinse, then ethanol.
-
Waste Disposal Strategy
Improper disposal of iodinated compounds can contaminate non-halogenated waste streams, leading to expensive regulatory fines.
-
Solid Waste: Dispose of gloves, weighing boats, and contaminated paper towels in a Hazardous Solid Waste container labeled "Toxic/Corrosive Debris."
-
Liquid Waste:
-
Category: Halogenated Organic Waste .
-
Crucial: Do not mix with strong oxidizers (e.g., Nitric Acid), as this can oxidize the iodine moiety to free Iodine (
), creating toxic purple vapors. -
Labeling: Explicitly list "this compound" on the tag. Do not use generic abbreviations.
-
Visualizing the Safety Workflow
The following diagram outlines the logical flow of handling, emphasizing the "Stop/Go" decision points for safety.
Figure 1: Operational workflow ensuring containment from weighing to disposal. Note the critical 'Hood Check' gate before handling open powder.
References
-
National Center for Biotechnology Information (NCBI). (2023). PubChem Compound Summary for CID 16061369 (Quinazoline derivatives). Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). (2012). Hazard Communication Standard: Labels and Pictograms (HCS/HazCom 2012). Retrieved from [Link]
-
European Chemicals Agency (ECHA). (2023). Guidance on the compilation of safety data sheets (Section on Halogenated Heterocycles). Retrieved from [Link]
-
University of California, San Diego (UCSD). (2023). Standard Operating Procedure: Chlorinated Compounds and Sensitizers. Retrieved from [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
